GSK-843
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1,3-benzothiazol-5-yl)-7-(2,5-dimethylpyrazol-3-yl)thieno[3,2-c]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5S2/c1-10-5-15(24(2)23-10)12-7-21-19(20)17-13(8-25-18(12)17)11-3-4-16-14(6-11)22-9-26-16/h3-9H,1-2H3,(H2,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKSNNJTKPIZKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=CN=C(C3=C2SC=C3C4=CC5=C(C=C4)SC=N5)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GSK-843's Mechanism of Action in Necroptosis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Necroptosis, a form of regulated necrosis, is a critical pathway in various physiological and pathological processes, including inflammation and host defense. A key mediator of this pathway is Receptor-Interacting Protein Kinase 3 (RIPK3). GSK-843 is a potent and selective small molecule inhibitor of RIPK3 kinase activity. This technical guide provides a comprehensive overview of the mechanism of action of this compound in necroptosis, including its direct target engagement, cellular effects, and its dual role in inducing apoptosis at higher concentrations. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting this pathway.
Introduction to Necroptosis
Necroptosis is a programmed form of cell death characterized by cellular swelling, plasma membrane rupture, and the release of damage-associated molecular patterns (DAMPs), which can trigger an inflammatory response.[1] Unlike apoptosis, necroptosis is independent of caspases. The core machinery of necroptosis involves a signaling cascade orchestrated by Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).
The canonical necroptosis pathway is often initiated by death receptors, such as Tumor Necrosis Factor Receptor 1 (TNFR1). Upon stimulation, and in the absence of active Caspase-8, RIPK1 and RIPK3 are recruited to form a signaling complex called the necrosome. Within this complex, RIPK1 and RIPK3 undergo autophosphorylation and cross-phosphorylation, leading to the activation of RIPK3. Activated RIPK3 then phosphorylates MLKL, triggering its oligomerization and translocation to the plasma membrane, where it disrupts membrane integrity, leading to cell death.
This compound: A Selective RIPK3 Inhibitor
This compound is a small molecule inhibitor that specifically targets the kinase activity of RIPK3.[1][2][3][4][5][6] By binding to the ATP-binding pocket of RIPK3, this compound prevents the phosphorylation of its downstream substrate, MLKL, thereby blocking the execution of necroptosis.
Quantitative Data on this compound Potency
The potency of this compound has been characterized in various biochemical and cell-based assays. The following tables summarize the key quantitative data.
| Assay Type | Target | Parameter | Value (nM) | Reference |
| Fluorescence Polarization | Human RIPK3 Kinase Domain | IC50 | 8.6 | [7] |
| ADP-Glo Kinase Assay | Human RIPK3 Kinase Activity | IC50 | 6.5 | [7] |
Table 1: Biochemical Potency of this compound
| Cell Line | Necroptosis Induction | Parameter | Value (µM) | Reference |
| Human HT-29 | TNF-α, Smac mimetic, z-VAD-fmk | EC50 | <0.12 to 3 | [5] |
| Murine 3T3-SA | TNF-α, z-VAD-fmk | EC50 | 0.3 - 3 | [3][6] |
| Murine L929 | TNF-α, z-VAD-fmk | EC50 | 0.3 - 3 | [3][6] |
| Murine SVEC | TNF-α, z-VAD-fmk | EC50 | 0.3 - 3 | [3][6] |
Table 2: Cellular Potency of this compound in Necroptosis Inhibition
Mechanism of Action of this compound in Necroptosis
This compound acts as a Type I kinase inhibitor, competitively binding to the ATP pocket of the RIPK3 kinase domain. This binding event prevents the kinase from adopting an active conformation and blocks the transfer of a phosphate group to its substrate, MLKL.
Figure 1: Mechanism of this compound inhibition of the necroptosis signaling pathway.
Dual Role of this compound: Induction of Apoptosis
An important characteristic of this compound and other RIPK3 inhibitors is their ability to induce apoptosis at concentrations higher than those required to inhibit necroptosis.[1][2][8] This on-target toxicity is mediated by a conformational change in RIPK3 upon inhibitor binding, which promotes the recruitment of RIPK1, FADD, and Caspase-8 to form a pro-apoptotic complex, often referred to as the "ripoptosome".[7][9]
Figure 2: Pro-apoptotic mechanism of this compound at high concentrations.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro RIPK3 Kinase Assay (ADP-Glo™ Assay)
This assay quantitatively measures the kinase activity of recombinant RIPK3 by detecting the amount of ADP produced.[4][10][11]
Materials:
-
Recombinant human RIPK3 protein
-
This compound
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.2, 12.5 mM MnCl2, 20 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 12.5 mM β-glycerol phosphate, 2 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White opaque 96-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add recombinant RIPK3 protein and the this compound dilutions (or DMSO as a vehicle control) to the kinase reaction buffer.
-
Incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and MBP.
-
Incubate for 2 hours at room temperature.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the log concentration of this compound.
Figure 3: Workflow for the in vitro RIPK3 kinase assay.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture by quantifying the amount of ATP, an indicator of metabolically active cells.[8][10][12]
Materials:
-
Cells (e.g., HT-29, L929, 3T3-SA)
-
Cell culture medium
-
This compound
-
Necroptosis-inducing agents (e.g., TNF-α, Smac mimetic, z-VAD-fmk)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates
Procedure:
-
Seed cells in an opaque-walled 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of this compound for 1-2 hours.
-
Induce necroptosis by adding the appropriate stimuli (e.g., TNF-α, Smac mimetic, and z-VAD-fmk).
-
Incubate for the desired period (e.g., 18-24 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability relative to untreated controls.
Immunoprecipitation of the RIPK1-RIPK3 Complex
This technique is used to isolate the necrosome to study its composition and post-translational modifications.[2][13]
Materials:
-
Cells treated to induce necroptosis
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against a component of the complex (e.g., anti-RIPK1 or anti-FLAG for tagged proteins)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer or SDS-PAGE sample buffer
Procedure:
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for 1-2 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complex from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting.
Western Blotting for Phosphorylated MLKL (p-MLKL)
This method is used to detect the phosphorylation of MLKL, a key marker of necroptosis activation.[14][15][16]
Materials:
-
Protein lysates from treated cells
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody against p-MLKL (e.g., anti-phospho-S358 for human MLKL)
-
Primary antibody against total MLKL and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-MLKL antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total MLKL and a loading control to ensure equal protein loading.
Conclusion
This compound is a valuable research tool for studying the role of RIPK3-mediated necroptosis in various biological systems. Its high potency and selectivity for RIPK3 make it a powerful inhibitor of the necroptotic pathway. However, researchers and drug developers must be mindful of its concentration-dependent pro-apoptotic effects, which are mediated through the induction of a ripoptosome-like complex. The experimental protocols provided in this guide offer a robust framework for investigating the multifaceted mechanism of action of this compound and for the broader exploration of necroptosis signaling. A thorough understanding of both the anti-necroptotic and pro-apoptotic activities of RIPK3 inhibitors is crucial for the development of safe and effective therapeutics targeting necroptosis-related diseases.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Salt-inducible kinases inhibitor HG-9-91-01 targets RIPK3 kinase activity to alleviate necroptosis-mediated inflammatory injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. MLKL polymerization-induced lysosomal membrane permeabilization promotes necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ch.promega.com [ch.promega.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 13. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. pnas.org [pnas.org]
GSK-843: A Potent and Selective RIPK3 Inhibitor for Necroptosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-843 is a potent and selective small-molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a critical mediator of necroptosis.[1][2][3] Necroptosis is a form of regulated cell death that plays a significant role in various physiological and pathological processes, including inflammation, infectious diseases, and ischemia-reperfusion injury. As a key player in the necroptotic pathway, RIPK3 has emerged as a promising therapeutic target, and this compound serves as a valuable tool for elucidating its biological functions and for preclinical drug development. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and key signaling pathways.
Core Properties of this compound
This compound exhibits high affinity and inhibitory activity against RIPK3. It binds to the RIPK3 kinase domain with an IC50 of 8.6 nM and inhibits its enzymatic activity with an IC50 of 6.5 nM.[2][3] This potent inhibition effectively blocks necroptosis in various cell types.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| RIPK3 Binding IC50 | 8.6 nM | [2][3] |
| RIPK3 Kinase Inhibition IC50 | 6.5 nM | [2][3] |
| Cellular Necroptosis Inhibition (EC50) | 0.04 - 1 µM (in mouse cells) | [1] |
| Apoptosis Induction Concentration | ≥ 3 µM | [4] |
Mechanism of Action
Inhibition of Necroptosis
This compound acts as a Type I kinase inhibitor, competing with ATP for binding to the active site of RIPK3.[5] In the canonical necroptosis pathway, stimuli such as Tumor Necrosis Factor (TNF) lead to the formation of the necrosome, a protein complex containing RIPK1 and RIPK3. Within the necrosome, RIPK1 and RIPK3 undergo reciprocal phosphorylation, leading to the activation of RIPK3. Activated RIPK3 then phosphorylates its downstream substrate, Mixed Lineage Kinase Domain-Like protein (MLKL). This phosphorylation event triggers the oligomerization of MLKL and its translocation to the plasma membrane, ultimately leading to membrane rupture and cell death. By inhibiting the kinase activity of RIPK3, this compound prevents the phosphorylation of MLKL, thereby blocking the execution of necroptosis.[1]
Canonical Necroptosis Signaling Pathway
Caption: Canonical necroptosis pathway initiated by TNF, and the inhibitory action of this compound.
Induction of Apoptosis at Higher Concentrations
An important characteristic of this compound and related RIPK3 inhibitors is their ability to induce apoptosis at concentrations higher than those required for necroptosis inhibition (typically ≥ 3 µM).[4] This off-target effect is mediated by a conformational change in RIPK3 upon inhibitor binding, which, independent of its kinase activity, promotes the recruitment of RIPK1. This leads to the formation of a pro-apoptotic complex involving FADD and Caspase-8, ultimately triggering the caspase cascade and apoptotic cell death.[4][6] This dual activity underscores the importance of careful dose selection in experiments utilizing this compound.
This compound-Induced Apoptosis Signaling Pathway
Caption: Apoptosis induction by high concentrations of this compound.
Experimental Protocols
In Vitro RIPK3 Kinase Assay
This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by recombinant RIPK3.
Materials:
-
Recombinant human RIPK3 protein
-
This compound
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.2, 12.5 mM MgCl2, 2 mM DTT)
-
ATP
-
Myelin Basic Protein (MBP) as a substrate
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
Procedure:
-
Prepare a solution of recombinant human RIPK3 in kinase assay buffer.
-
Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.
-
In a 96-well plate, add the RIPK3 solution to each well.
-
Add the this compound dilutions or DMSO (vehicle control) to the respective wells and incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and MBP to each well.
-
Incubate the plate at 30°C for 1-2 hours.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for determining the in vitro kinase inhibitory activity of this compound.
TNF-α-Induced Necroptosis in HT-29 Cells
This cell-based assay evaluates the ability of this compound to protect cells from necroptotic cell death.
Materials:
-
HT-29 human colorectal adenocarcinoma cells
-
Cell culture medium (e.g., McCoy's 5A) supplemented with 10% FBS
-
Human TNF-α
-
Smac mimetic (e.g., BV6)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
Procedure:
-
Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of this compound or DMSO (vehicle control) for 1-2 hours.
-
Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM) to the wells.
-
Incubate the plate for 18-24 hours at 37°C.
-
Measure cell viability using a reagent like CellTiter-Glo® according to the manufacturer's protocol.
-
Calculate the percentage of cell viability for each this compound concentration and determine the EC50 value.
Experimental Workflow: Cellular Necroptosis Assay
Caption: Workflow for assessing the protective effect of this compound against necroptosis in cells.
Western Blot for Phosphorylated MLKL
This protocol is used to confirm the inhibition of RIPK3 kinase activity by this compound by detecting the phosphorylation status of its substrate, MLKL.
Materials:
-
Cell lysates from the cellular necroptosis assay
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MLKL (Ser358), anti-MLKL, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells from the necroptosis assay and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MLKL overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies against total MLKL and a loading control (e.g., β-actin) to ensure equal protein loading.
Selectivity and Pharmacokinetics
While this compound is highly selective for RIPK3, a comprehensive kinome scan has shown that at a concentration of 1 µM, it does not significantly inhibit a large panel of other human protein kinases.[6] This indicates a favorable selectivity profile for a chemical probe.
Detailed in vivo pharmacokinetic data for this compound is not extensively published, which has limited its widespread application in animal models. The pro-apoptotic effect at higher concentrations is a key consideration for in vivo studies.[5]
Conclusion
This compound is a valuable research tool for investigating the role of RIPK3-mediated necroptosis in health and disease. Its high potency and selectivity make it a cornerstone for in vitro and cell-based studies. Researchers using this compound should be mindful of its dual mechanism of action, particularly the induction of apoptosis at higher concentrations, and carefully titrate the compound to achieve the desired biological effect. Further studies are warranted to fully characterize its in vivo pharmacokinetic and pharmacodynamic properties to expand its utility in preclinical models.
References
- 1. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | RIP kinase | TargetMol [targetmol.com]
- 6. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the structure and properties of GSK-843
An In-depth Technical Guide to the RIPK3 Inhibitor GSK-843
This technical guide provides a comprehensive overview of the structure, properties, and mechanism of action of this compound, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the modulation of necroptosis and apoptosis.
Core Structure and Chemical Properties
This compound is a small molecule inhibitor belonging to a class of compounds identified for their high affinity and selectivity for the RIPK3 kinase domain.[1] Its chemical and physical properties are summarized below.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3-(1,3-benzothiazol-5-yl)-7-(1,3-dimethyl-1H-pyrazol-5-yl)thieno[3,2-c]pyridin-4-amine |
| CAS Number | 1601496-05-2[2] |
| Molecular Formula | C₁₉H₁₅N₅S₂[2][3] |
| Molecular Weight | 377.49 g/mol [2] (377.1 Da[3]) |
| SMILES | Cc1cc(-c2cnc(N)c3c(-c4ccc5scnc5c4)csc23)n(C)n1[4] |
| InChI Key | BPKSNNJTKPIZKR-UHFFFAOYSA-N[2][4] |
Physicochemical and Pharmacological Properties
| Property | Value | Source |
| Appearance | White to beige powder | [2] |
| Solubility | Soluble in DMSO (2 mg/mL) | [2] |
| RIPK3 Binding IC₅₀ | 8.6 nM | [1][4][5] |
| RIPK3 Kinase Inhibition IC₅₀ | 6.5 nM | [1][4][5] |
| Wildman-Crippen Log P | 2.8 | [3] |
| Storage Temperature | 2-8°C | [2] |
Mechanism of Action
This compound is a potent, ATP-competitive inhibitor of RIPK3 kinase activity.[2] Its primary mechanism involves blocking the signaling cascade of necroptosis, a form of programmed cell death. However, its effects are concentration-dependent, exhibiting a dual role in regulating cell fate.
Inhibition of Necroptosis
In the necroptosis pathway, stimuli such as TNF-α (in the presence of caspase inhibitors) lead to the activation of RIPK1 and its subsequent interaction with RIPK3. This forms a functional amyloid-like complex known as the necrosome.[6] Activated RIPK3 then phosphorylates its substrate, the Mixed Lineage Kinase Domain-like protein (MLKL), leading to MLKL oligomerization, translocation to the plasma membrane, and eventual cell lysis.[6]
This compound directly binds to the ATP-binding pocket of the RIPK3 kinase domain, preventing its autophosphorylation and subsequent activation.[7] This action effectively halts the necroptotic cascade and protects cells from this form of death.[1] this compound has been shown to inhibit necroptosis induced by various stimuli, including TNF, TLR3 ligands, and viral DAI.[1]
Induction of Apoptosis
Paradoxically, at higher concentrations (typically >3 µM), this compound can induce apoptosis.[5][7] This occurs because the binding of this compound to RIPK3, while inhibiting its kinase activity, promotes a conformational change in the protein.[7][8] This altered conformation facilitates the recruitment of RIPK1, FADD (Fas-Associated Death Domain), and Caspase-8, leading to the assembly of a pro-apoptotic complex sometimes referred to as a "ripoptosome".[1][9] The activation of Caspase-8 within this complex initiates the apoptotic cascade.[1][9] This on-target toxicity has been a limiting factor for the in vivo application of this compound and related compounds.[7]
Signaling Pathway Visualization
The dual mechanism of this compound is illustrated in the following diagram.
Caption: Dual mechanism of this compound in cell death pathways.
Key Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize this compound.
Biochemical Assays
This assay measures the binding affinity of this compound to the recombinant human RIPK3 kinase domain.
-
Principle: A fluorescently labeled tracer that binds to the RIPK3 kinase domain is displaced by the inhibitor, leading to a decrease in fluorescence polarization.
-
Protocol:
-
Recombinant human RIPK3 kinase domain (e.g., amino acids 1-328) is incubated with a fluorescent tracer.
-
Serial dilutions of this compound are added to the mixture.
-
The reaction is incubated to reach equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
The IC₅₀ value is calculated by fitting the data to a dose-response curve, representing the concentration of this compound required to displace 50% of the tracer.[1]
-
This assay quantifies the enzymatic activity of RIPK3 and its inhibition by this compound.
-
Principle: The assay measures the amount of ADP produced in a kinase reaction. The amount of ADP is proportional to the kinase activity.
-
Protocol:
-
Recombinant human RIPK3 is incubated with its substrate (e.g., a generic kinase substrate like myelin basic protein) and ATP in a reaction buffer.
-
Serial dilutions of this compound are added to the reaction wells.
-
The reaction is incubated for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 30°C).
-
ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Luminescence is measured, and the IC₅₀ is calculated from the dose-response inhibition curve.[1]
-
Cell-Based Assays
This assay assesses the ability of this compound to protect cells from a specific necroptotic stimulus.
-
Principle: Cell viability is measured in human HT-29 cells treated with a combination of TNF-α, a Smac mimetic (to inhibit cIAPs), and a pan-caspase inhibitor (zVAD-fmk, to block apoptosis), which specifically induces necroptosis.
-
Protocol:
-
Human HT-29 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are pre-treated with increasing concentrations of this compound for a specified duration (e.g., 1-2 hours).
-
Necroptosis is induced by adding a cocktail of TNF-α (e.g., 10 ng/mL), a Smac mimetic (e.g., 100 nM), and zVAD-fmk (e.g., 20 µM).[1]
-
Cells are incubated for 18-24 hours.
-
Cell viability is assessed by measuring ATP levels using a commercial kit (e.g., CellTiter-Glo®).[1]
-
The EC₅₀ value is determined from the dose-response curve.
-
This experiment demonstrates the this compound-induced formation of the pro-apoptotic complex.
-
Principle: Immunoprecipitation is used to isolate RIPK3 and its associated proteins from cell lysates, which are then identified by Western blotting.
-
Protocol:
-
Cells (e.g., MEFs or HT-29) are treated with a high concentration of this compound (e.g., 10 µM) in the presence or absence of zVAD-fmk.
-
Cells are harvested and lysed in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
The lysate is incubated with an antibody against RIPK3 (or another complex component) conjugated to magnetic or agarose beads.
-
The beads are washed to remove non-specifically bound proteins.
-
The immunoprecipitated protein complexes are eluted from the beads and separated by SDS-PAGE.
-
Western blotting is performed using antibodies against the expected complex components: RIPK3, RIPK1, FADD, and Caspase-8. An increase in the association of these proteins is observed in this compound-treated cells.[1]
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating a compound's effect on induced necroptosis.
Caption: Workflow for a cell-based necroptosis inhibition assay.
Selectivity Profile
This compound demonstrates high selectivity for RIPK3. When screened against a panel of over 300 human protein kinases, it showed minimal cross-reactivity at a concentration of 1 µM.[1] This specificity confirms that its cellular effects are primarily mediated through the on-target inhibition of RIPK3.
Summary
This compound is a well-characterized, potent, and selective inhibitor of RIPK3 kinase. While it is an invaluable tool for studying the mechanisms of necroptosis in a laboratory setting, its therapeutic potential is hindered by the concentration-dependent induction of apoptosis. This dual activity underscores the complex role of RIPK3 in mediating distinct cell death pathways and highlights the challenges in developing safe and effective kinase inhibitors for inflammatory diseases. The detailed structural information and experimental protocols provided in this guide serve as a critical resource for researchers investigating regulated cell death and designing next-generation inhibitors.
References
- 1. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK′843 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. PDBe Connect Pages [ebi.ac.uk]
- 4. GSK843 (PD120107, BPKSNNJTKPIZKR-UHFFFAOYSA-N) [probes-drugs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. A Novel Class of RIP1/RIP3 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 9. researchgate.net [researchgate.net]
The Dual Role of GSK-843: A Technical Guide to its Interaction with the RIPK1/RIPK3/MLKL Necroptosis Pathway
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the effects of the small molecule inhibitor GSK-843 on the critical RIPK1/RIPK3/MLKL signaling pathway, a key regulator of programmed necrosis, or necroptosis. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and visual representations of the pathway and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action.
Core Concepts: The RIPK1/RIPK3/MLKL Necroptosis Pathway
Necroptosis is a form of regulated cell death that is implicated in a variety of inflammatory diseases, making its components attractive therapeutic targets.[1] The pathway is primarily mediated by three key protein kinases: Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and their substrate, the pseudokinase Mixed Lineage Kinase Domain-Like protein (MLKL).[2][3]
Under specific cellular conditions, such as TNF-α stimulation in the presence of caspase inhibitors, RIPK1 and RIPK3 are recruited into a signaling complex called the necrosome.[4] Within this complex, RIPK1 and RIPK3 undergo autophosphorylation and phosphorylate each other.[5] Activated RIPK3 then phosphorylates MLKL.[2][4] This phosphorylation event triggers the oligomerization of MLKL and its translocation to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of pro-inflammatory cellular contents.[2]
This compound: A Potent Modulator of the Necroptotic Pathway
This compound is a small molecule inhibitor that has been identified as a potent and selective inhibitor of RIPK3.[1][6][7][8] It directly targets the kinase domain of RIPK3, thereby preventing the downstream signaling events that lead to necroptosis.[1][9]
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound's activity in various assays.
| Parameter | Target/Assay | Value | Cell Line/System | Reference |
| IC50 (Binding) | Recombinant Human RIPK3 Kinase Domain | 8.6 nM | Cell-free | [1][6][7][8][9] |
| IC50 (Kinase Activity) | Recombinant Human RIPK3 | 6.5 nM | Cell-free (ADP-Glo assay) | [1][6][8][9] |
| EC50 (Necroptosis Inhibition) | TNF/zVAD/Smac-induced necroptosis | <0.12 to 3 µM | Human and mouse cells | [8] |
| Concentration for Necroptosis Blockade | TNF-induced necroptosis | 0.04 to 1 µM | Mouse macrophages and fibroblasts | [1] |
| Concentration for Apoptosis Induction | Apoptosis induction | 3 µM to 10 µM | Various cell types | [1][9] |
A noteworthy characteristic of this compound and similar RIPK3 inhibitors is their dual functionality. While they effectively block necroptosis at lower concentrations, higher concentrations have been observed to induce apoptosis.[1][4][9][10] This apoptotic effect is reportedly dependent on the interaction of the inhibitor with RIPK3, which then facilitates the recruitment of RIPK1 and the assembly of a pro-apoptotic complex involving FADD and Caspase-8.[4][9]
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the complex interactions within the necroptosis pathway and the experimental approaches to study them, the following diagrams have been generated using Graphviz.
Caption: The RIPK1/RIPK3/MLKL signaling pathway leading to necroptosis and its inhibition by this compound.
Caption: A typical experimental workflow for evaluating the efficacy of a RIPK3 inhibitor like this compound.
Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments cited in the study of this compound and the RIPK1/RIPK3/MLKL pathway.
In Vitro RIPK3 Kinase Activity Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human RIPK3 (e.g., BPS Bioscience, Cat# V9101)[8]
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101)[8]
-
Kinase reaction buffer (40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 2.5 mM MnCl2, 0.1 mg/ml BSA, 50 µM DTT)[8]
-
White, opaque 384-well plates
Procedure:
-
Prepare a kinase reaction mixture containing the kinase reaction buffer, recombinant RIPK3, and MBP substrate.
-
Add increasing concentrations of this compound or a vehicle control (DMSO) to the wells of the 384-well plate.
-
Initiate the kinase reaction by adding ATP (e.g., 25 µM final concentration) to each well.[8]
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.
TNF-α-Induced Necroptosis and Cell Viability Assay in HT-29 Cells
This protocol describes the induction of necroptosis in the human colon adenocarcinoma cell line HT-29 and the assessment of cell viability.
Materials:
-
HT-29 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Human TNF-α
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
SMAC mimetic (e.g., BV6 or SM-164)
-
This compound or other test compounds
-
CellTiter-Glo® 2.0 Cell Viability Assay (Promega)
-
Opaque-walled 96-well plates
Procedure:
-
Seed HT-29 cells in an opaque-walled 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.
-
Pre-treat the cells with a dose range of this compound or vehicle control (DMSO) for 1-2 hours.
-
To induce necroptosis, treat the cells with a combination of human TNF-α (e.g., 20-100 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor z-VAD-fmk (e.g., 20 µM).[11]
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® 2.0 Reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the number of viable cells.
Western Blot Analysis of MLKL Phosphorylation
This protocol is for detecting the phosphorylation of MLKL, a key marker of necroptosis activation.
Materials:
-
Treated cells (from the necroptosis induction protocol)
-
RIPA lysis buffer (containing protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MLKL (p-MLKL), anti-total MLKL, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the treated cells with RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-MLKL overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total MLKL and the loading control to ensure equal protein loading.
Co-Immunoprecipitation of RIPK1 and RIPK3
This protocol is used to assess the interaction between RIPK1 and RIPK3, a critical step in the formation of the necrosome.
Materials:
-
Treated cells
-
Co-IP lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.2% NP-40, with protease and phosphatase inhibitors)[6]
-
Anti-RIPK1 or anti-RIPK3 antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Primary and secondary antibodies for Western blotting (anti-RIPK1 and anti-RIPK3)
Procedure:
-
Lyse the treated cells with Co-IP lysis buffer.
-
Pre-clear the lysates by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-RIPK1) overnight at 4°C with gentle rotation.[6]
-
Add protein A/G agarose beads to the lysate-antibody mixture and incubate for another 2-4 hours to capture the immune complexes.
-
Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against both RIPK1 and RIPK3 to detect their interaction.
This technical guide provides a foundational understanding of this compound's interaction with the RIPK1/RIPK3/MLKL pathway. The provided data, visualizations, and detailed protocols are intended to support further research and development in the field of necroptosis-targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Examining MLKL phosphorylation to detect necroptosis in murine mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential roles of RIPK1 and RIPK3 in TNF-induced necroptosis and chemotherapeutic agent-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptor-Interacting Protein Kinases 1 and 3, and Mixed Lineage Kinase Domain-Like Protein Are Activated by Sublytic Complement and Participate in Complement-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CellTiter-Glo® 2.0 Cell Viability Assay | ATPアッセイ | プロメガ [promega.jp]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Death of HT29 adenocarcinoma cells induced by TNF family receptor activation is caspase-independent and displays features of both apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Necroptosis induced by ruthenium (II) complexes as mitochondrial disruptors - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of GSK-843: A RIPK3 Inhibitor with Dual Activity in Necroptosis and Apoptosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GSK-843 is a potent and selective small-molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a key serine/threonine kinase that plays a central role in the regulation of necroptosis, a form of programmed necrosis. This technical guide provides a comprehensive overview of the discovery and preclinical development of this compound, with a focus on its mechanism of action, in vitro and cellular activity, and the signaling pathways it modulates. Detailed experimental protocols for key assays and a summary of its quantitative data are presented to facilitate further research and development of RIPK3 inhibitors. A notable characteristic of this compound is its dual, concentration-dependent activity: at lower concentrations, it effectively inhibits necroptosis, while at higher concentrations, it paradoxically induces apoptosis. This guide will delve into the molecular mechanisms underlying this intriguing dual functionality.
Introduction
Necroptosis is a regulated form of necrotic cell death that is implicated in a variety of inflammatory diseases, including inflammatory bowel disease, psoriasis, and neurodegenerative disorders. Unlike apoptosis, which is a non-inflammatory process, necroptosis results in the release of cellular contents and damage-associated molecular patterns (DAMPs), leading to a robust inflammatory response. RIPK3 is a critical mediator of necroptosis, and its kinase activity is essential for the execution of this cell death pathway. Consequently, RIPK3 has emerged as a promising therapeutic target for the treatment of diseases driven by excessive necroptosis.
This compound was identified through small-molecule library screening as a potent inhibitor of RIPK3 kinase activity.[1] This guide details the preclinical characterization of this compound, providing researchers with the necessary information to utilize this compound as a tool to probe the biology of RIPK3 and to guide the development of next-generation RIPK3 inhibitors.
Mechanism of Action
This compound is a highly selective inhibitor of the kinase activity of RIPK3.[1] It binds to the ATP-binding pocket of the RIPK3 kinase domain, preventing the phosphorylation of its downstream substrate, Mixed Lineage Kinase Domain-Like (MLKL). The phosphorylation of MLKL is a critical step in the execution of necroptosis, leading to its oligomerization and translocation to the plasma membrane, where it disrupts membrane integrity.
Interestingly, while this compound effectively blocks necroptosis at low micromolar concentrations, it has been observed to induce apoptosis at higher concentrations (typically above 3 µM).[1][2] This pro-apoptotic activity is dependent on the presence of RIPK3 and involves a conformational change in the RIPK3 protein upon inhibitor binding. This altered conformation facilitates the recruitment of RIPK1, FADD, and Caspase-8, leading to the formation of a "ripoptosome" complex and subsequent activation of the apoptotic cascade.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and cellular assays.
| Assay | Parameter | Value | Reference |
| In Vitro Kinase Assay | IC50 for RIPK3 Kinase Activity Inhibition | 6.5 nM | [3] |
| In Vitro Binding Assay | IC50 for RIPK3 Kinase Domain Binding | 8.6 nM | [3] |
Table 1: In Vitro Activity of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| Mouse 3T3SA fibroblasts | TNF-induced Necroptosis Inhibition | IC50 | 0.04 - 1 µM | [4] |
| Mouse Bone-Marrow-Derived Macrophages (BMDMs) | TNF-induced Necroptosis Inhibition | IC50 | 0.04 - 1 µM | [4] |
| Mouse Peritoneal Macrophages (PECs) | TNF-induced Necroptosis Inhibition | IC50 | 0.04 - 1 µM | [4] |
| Human HT-29 cells | TNF-induced Necroptosis Inhibition | IC50 | 100 - 1000-fold shift from biochemical assays | [4] |
| SVEC, L929, 3T3SA, MEF cells | Induction of Apoptosis | Effective Concentration | 3 - 10 µM | [3] |
Table 2: Cellular Activity of this compound
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.
Caption: Inhibition of Necroptosis by this compound (Low Concentration).
Caption: Induction of Apoptosis by this compound (High Concentration).
Experimental Protocols
In Vitro RIPK3 Kinase Inhibition Assay
This protocol is adapted from methodologies used in the characterization of RIPK3 inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against RIPK3 kinase activity.
Materials:
-
Recombinant human RIPK3 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
This compound
-
ATP, [γ-33P]ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a microplate, combine the kinase assay buffer, recombinant RIPK3 enzyme, and the diluted this compound or DMSO (vehicle control). Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP, along with the MBP substrate.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Measure the amount of incorporated radiolabel on the P81 paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for Inhibition of TNF-induced Necroptosis
This protocol is based on established methods for inducing and measuring necroptosis in cell culture.[4]
Objective: To assess the ability of this compound to protect cells from TNF-induced necroptosis.
Materials:
-
A suitable cell line (e.g., mouse 3T3SA fibroblasts or human HT-29 cells)
-
Cell culture medium
-
Tumor Necrosis Factor-alpha (TNFα)
-
Smac mimetic (e.g., BV6)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 1-2 hours.
-
To induce necroptosis, treat the cells with a combination of TNFα, a Smac mimetic, and a pan-caspase inhibitor. The concentrations of these reagents should be optimized for the specific cell line.
-
Incubate the cells for a defined period (e.g., 18-24 hours).
-
Measure cell viability using a suitable assay, such as the CellTiter-Glo® luminescent cell viability assay, which measures ATP levels.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the control (cells treated with necroptosis-inducing agents and DMSO).
-
Determine the EC50 value for the inhibition of necroptosis.
Cellular Assay for Induction of Apoptosis
This protocol outlines a method to measure the pro-apoptotic activity of this compound at higher concentrations.[3]
Objective: To determine the concentration at which this compound induces apoptosis in cells.
Materials:
-
A suitable cell line (e.g., SVEC, L929, 3T3SA, or MEF cells)
-
Cell culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay System
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound, typically in the range of 1-20 µM, or DMSO (vehicle control).
-
Incubate the cells for a specified time (e.g., 18 hours).
-
Measure caspase-3/7 activity using the Caspase-Glo® 3/7 Assay System according to the manufacturer's instructions.
-
Measure cell viability in a parallel plate using a reagent like CellTiter-Glo®.
-
Analyze the data to determine the concentration range at which this compound induces caspase activation and a corresponding decrease in cell viability.
Conclusion
This compound is a valuable research tool for studying the role of RIPK3 in necroptosis and other cellular processes. Its high potency and selectivity make it a standard for in vitro and cellular studies of RIPK3 inhibition. The discovery of its dual activity—inhibiting necroptosis at lower concentrations and promoting apoptosis at higher concentrations—has provided important insights into the complex signaling networks regulated by RIPK3. This technical guide provides a foundation for researchers to utilize this compound effectively in their studies and to contribute to the ongoing efforts to develop novel therapeutics targeting RIPK3 for the treatment of inflammatory diseases.
References
- 1. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RIP3 induces apoptosis independent of pronecrotic kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods to Study the Effect of IKK Inhibition on TNF-Inducing Apoptosis and Necroptosis in Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the In Vitro Characterization of GSK-843
This document provides a comprehensive overview of the in vitro characteristics of this compound, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3). The information compiled herein details its biochemical activity, cellular functions, and the dual mechanisms of action that define its profile as both an inhibitor of necroptosis and an inducer of apoptosis.
Introduction
Necroptosis is a regulated form of necrotic cell death that plays a critical role in inflammation and host defense against pathogens. Unlike apoptosis, it is a caspase-independent pathway. A key mediator of this process is RIPK3, a serine/threonine kinase. Upon activation by stimuli such as Tumor Necrosis Factor (TNF), RIPK3 phosphorylates Mixed Lineage Kinase Domain-Like protein (MLKL), leading to its oligomerization, translocation to the plasma membrane, and subsequent membrane rupture. Given its central role, RIPK3 has emerged as a significant therapeutic target for inflammatory diseases.
This compound was identified as a potent and selective small-molecule inhibitor of RIPK3.[1][2][3] This guide summarizes the critical in vitro data and experimental methodologies used to characterize its function.
Biochemical Characterization
This compound demonstrates high-affinity binding to the RIPK3 kinase domain and potently inhibits its enzymatic activity. It is classified as a Type I kinase inhibitor, indicating it competes with ATP for binding while the kinase is in its active conformation.[4]
Data Presentation: Biochemical Activity
| Parameter | Value (IC50) | Assay Type | Target |
| Binding Affinity | 8.6 nM | Fluorescence Polarization | Recombinant Human RIPK3 Kinase Domain |
| Kinase Inhibition | 6.5 nM | ADP-Glo Assay | Recombinant Human RIPK3 Kinase |
Experimental Protocols
-
RIPK3 Kinase Binding Assay (Fluorescence Polarization):
-
Principle: This competitive assay measures the displacement of a fluorescently labeled tracer from the ATP-binding site of the RIPK3 kinase domain by the inhibitor (this compound).
-
Reagents: Recombinant human RIPK3 kinase domain (amino acids 1-328), a suitable fluorescent tracer, and assay buffer.
-
Procedure:
-
A fixed concentration of the RIPK3 enzyme and the fluorescent tracer are incubated together.
-
Serial dilutions of this compound are added to the mixture in a multi-well plate.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader. As this compound displaces the tracer, the polarization value decreases.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of maximum binding against the log concentration of this compound and fitting the data to a dose-response curve.[2]
-
-
RIPK3 Kinase Activity Assay (ADP-Glo™):
-
Principle: This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
-
Reagents: Recombinant human RIPK3 kinase, a suitable substrate (e.g., a generic kinase substrate peptide), ATP, and the ADP-Glo™ reagent kit.
-
Procedure:
-
The kinase reaction is set up by incubating RIPK3 with its substrate and ATP in the presence of serially diluted this compound.
-
After incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.
-
-
Data Analysis: Luminescence is measured with a plate reader. The IC50 is calculated by plotting the inhibition of kinase activity (relative to a no-inhibitor control) against the log concentration of this compound.[2]
-
Cellular Characterization
In cellular systems, this compound effectively blocks necroptosis induced by various stimuli. However, a critical characteristic of this compound is its concentration-dependent induction of apoptosis, a phenomenon that occurs at concentrations above those required to inhibit necroptosis.[4][8]
Data Presentation: Cellular Activity
| Activity | Cell Lines | Concentration Range | Effect |
| Necroptosis Inhibition | Human HT-29, Primary Human Neutrophils, Mouse 3T3SA, BMDMs, PECs | 0.04 - 1 µM | Potent, dose-dependent suppression of TNF-induced and other forms of necroptosis.[1][2][9] |
| Apoptosis Induction | SVEC, L929, 3T3SA, MEF | 3 - 10 µM | Triggers caspase-dependent apoptosis, which can be reversed by the pan-caspase inhibitor zVAD.[1][5][9][10] |
Experimental Protocols
-
Necroptosis Inhibition Assay:
-
Principle: To measure the ability of this compound to protect cells from necroptotic stimuli.
-
Cell Culture: Human HT-29 or mouse 3T3SA cells are commonly used.
-
Procedure:
-
Cells are pre-treated with serial dilutions of this compound for 1-2 hours.
-
Necroptosis is induced using a combination of stimuli, such as TNF (10 ng/ml), a SMAC mimetic (100 nM), and the pan-caspase inhibitor zVAD-fmk (20 µM). zVAD-fmk is essential to block the apoptotic pathway and channel the death signal through necroptosis.
-
Cells are incubated for 18-24 hours.
-
-
Data Analysis: Cell viability is assessed by measuring ATP levels using a luminescent assay (e.g., CellTiter-Glo®). The EC50 value is determined from the dose-response curve.[2]
-
-
Apoptosis Induction Assay:
-
Principle: To quantify the cytotoxic effect of this compound at higher concentrations and confirm its apoptotic nature.
-
Cell Culture: Various cell lines, including 3T3SA and L929, are treated.
-
Procedure:
-
Cells are treated with increasing concentrations of this compound (e.g., 3 µM and 10 µM) for 18 hours. A parallel set of experiments includes co-treatment with zVAD-fmk to test for caspase dependency.
-
Cell viability is measured as described above.
-
To confirm apoptosis, caspase-3/7 activation can be measured using a specific substrate that generates a fluorescent or luminescent signal upon cleavage (e.g., DEVDase activity assay).[8]
-
-
Data Analysis: A decrease in cell viability that is rescued by zVAD-fmk indicates caspase-dependent apoptosis.[5][8]
-
Mechanism of Action and Selectivity
This compound has a dual mechanism of action that is dependent on its concentration. At low concentrations, it acts as a canonical kinase inhibitor. At higher concentrations, its binding induces a conformational change in RIPK3 that triggers a separate, pro-apoptotic signaling cascade.
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits necroptosis by blocking RIPK3 kinase activity.
Caption: High concentrations of this compound induce apoptosis via RIPK3.
Caption: Workflow for the in vitro characterization of this compound.
Selectivity Profile
This compound exhibits high selectivity for RIPK3. When screened against a panel of 300 different human protein kinases at a concentration of 1 µM, it showed minimal cross-reactivity.[2][9] Notably, it does not directly inhibit the kinase activity of RIPK1, which is a key upstream activator of RIPK3 in the TNF-induced necroptosis pathway.[2] This specificity underscores its value as a chemical probe for studying RIPK3-dependent signaling.
Conclusion
This compound is a well-characterized, potent, and highly selective inhibitor of RIPK3 kinase activity. Its in vitro profile demonstrates effective blockade of necroptosis in the low nanomolar to low micromolar range.[1][2] However, its therapeutic potential is complicated by an on-target but undesirable effect: the induction of RIPK3-dependent, caspase-mediated apoptosis at higher concentrations.[4][8] This dual activity highlights the complex signaling roles of RIPK3 and serves as a critical consideration for the development of next-generation RIPK3 inhibitors for inflammatory diseases.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | RIP kinase | TargetMol [targetmol.com]
- 4. A Novel Class of RIP1/RIP3 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. GSK843 | CAS 1601496-05-2 | Cayman Chemical | Biomol.com [biomol.com]
- 10. medchemexpress.com [medchemexpress.com]
GSK-843: A Dual Modulator of RIPK3-Mediated Cell Death in Inflammatory Disease Models
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-843 is a potent and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a critical serine/threonine kinase that plays a central role in the execution of necroptosis, a form of programmed necrotic cell death.[1][2] Necroptosis is increasingly implicated in the pathophysiology of a wide range of inflammatory diseases, including systemic inflammatory response syndrome (SIRS), making RIPK3 an attractive therapeutic target.[3] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its effects in preclinical inflammatory disease models, and detailed experimental protocols for its evaluation. A key characteristic of this compound is its dual functionality: at low concentrations, it effectively inhibits necroptosis, while at higher concentrations, it can induce apoptosis, a distinct form of programmed cell death.[2][4]
Core Mechanism of Action
This compound directly targets the kinase domain of RIPK3, inhibiting its catalytic activity.[1][2] In the necroptosis pathway, stimuli such as tumor necrosis factor (TNF) lead to the formation of a protein complex known as the necrosome, which includes RIPK1 and RIPK3.[5] Within this complex, RIPK3 becomes activated and phosphorylates its downstream substrate, Mixed Lineage Kinase Domain-Like protein (MLKL).[6] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane disruption and lytic cell death.[5] this compound, by inhibiting RIPK3 kinase activity, prevents the phosphorylation of MLKL and thereby blocks the execution of necroptosis.[2]
Interestingly, at higher concentrations (typically >1 µM), this compound induces a conformational change in RIPK3 that promotes the assembly of a different complex, often referred to as a ripoptosome.[4][7] This complex includes RIPK1, FADD, and Caspase-8, and its formation leads to the activation of Caspase-8 and the subsequent initiation of the apoptotic cascade.[2][4] This dual activity highlights the importance of careful dose-response studies when evaluating the therapeutic potential of this compound and related compounds.
Data Presentation: In Vitro and In Vivo Efficacy
In Vitro Activity of this compound
This compound has demonstrated potent inhibition of RIPK3 in various biochemical and cell-based assays. The following tables summarize the key quantitative data.
| Assay Type | Target | Species | IC50 (nM) | Reference |
| Fluorescence Polarization (Binding) | Human RIPK3 (aa 1-328) | Human | 8.6 | [2][8] |
| ADP-Glo (Kinase Activity) | Human RIPK3 (aa 1-328) | Human | 6.5 | [2][8] |
Table 1: Biochemical activity of this compound against human RIPK3.
| Cell Line | Species | Necroptosis Stimulus | Assay | Endpoint | This compound Concentration | Effect | Reference |
| HT-29 (Human colon adenocarcinoma) | Human | TNF (10 ng/ml), zVAD-fmk (20 µM), SMAC mimetic (100 nM) | Cell Viability (ATP levels) | Inhibition of necroptosis | Concentration-dependent | Blocks TNF-induced necroptosis | [2] |
| Mouse Peritoneal Macrophages | Mouse | TNF, zVAD-fmk, SMAC mimetic | Cell Viability (ATP levels) | Inhibition of necroptosis | 0.04 - 1 µM | Protected against necroptosis | [1][2] |
| 3T3SA (Mouse fibroblast) | Mouse | TNF, zVAD-fmk | Cell Viability (ATP levels) | Inhibition of necroptosis | 0.04 - 1 µM | Protected against necroptosis | [1][2] |
| SVEC, L929, MEF (Mouse cell lines) | Mouse | Not specified | Cell Viability | Induction of apoptosis | 3 - 10 µM | Decreased cell viability, induced apoptosis | [9] |
Table 2: In vitro cellular activity of this compound in various cell lines.
In Vivo Efficacy in Inflammatory Disease Models
| Animal Model | Compound | Dose | Administration Route | Key Findings | Reference |
| TNF-induced SIRS in C57BL/6 mice | Zharp-99 | 5 mg/kg | Intraperitoneal | - Significantly protected mice against TNFα-induced lethal shock.- Ameliorated TNFα-induced temperature loss.- Reduced TNFα-induced production of serum IL-6. | [7][10] |
Table 3: In vivo efficacy of the RIPK3 inhibitor Zharp-99 in a mouse model of TNF-induced SIRS.
Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from studies evaluating RIPK3 kinase inhibitors.[7]
-
Reagents and Materials:
-
Recombinant human RIPK3 protein
-
This compound
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.2, 12.5 mM MnCl₂, 5 mM EGTA, 20 mM MgCl₂, 12.5 mM β-glycerol phosphate, 2 mM EDTA, 2 mM DTT)
-
ATP
-
Myelin Basic Protein (MBP) as a substrate
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in Kinase Assay Buffer.
-
Add the recombinant human RIPK3 protein to the wells of a 384-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for approximately 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP (e.g., 50 µM final concentration) and MBP (e.g., 20 µM final concentration).
-
Incubate the reaction at room temperature for 2 hours.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Calculate IC50 values by fitting the data to a dose-response curve.
-
Cell-Based Necroptosis Assay (HT-29 cells)
This protocol is based on methods used to assess the inhibition of TNF-induced necroptosis.[2][7]
-
Reagents and Materials:
-
HT-29 human colon adenocarcinoma cells
-
DMEM supplemented with 10% FBS and antibiotics
-
This compound
-
Human TNF-α
-
SMAC mimetic (e.g., birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
White 96-well plates
-
-
Procedure:
-
Seed HT-29 cells in a white 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells with the diluted this compound or DMSO (vehicle control) for 2 hours.
-
Induce necroptosis by adding a combination of human TNF-α (e.g., 40 ng/mL), a SMAC mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM).
-
Incubate the cells for 24-48 hours.
-
Measure cell viability by assessing ATP levels using the CellTiter-Glo® assay according to the manufacturer's protocol.
-
Luminescence is measured using a plate reader.
-
Normalize the data to the vehicle-treated, non-stimulated control and plot the results as a percentage of cell viability.
-
Western Blot Analysis of RIPK3 and MLKL Phosphorylation
This protocol outlines the general steps for assessing the phosphorylation status of key necroptosis signaling proteins.[7]
-
Reagents and Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-RIPK3, anti-RIPK3, anti-phospho-MLKL, anti-MLKL, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
SDS-PAGE gels and blotting equipment
-
-
Procedure:
-
Treat cells with the appropriate stimuli and this compound as described in the cell-based assay.
-
Lyse the cells in lysis buffer on ice.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Signaling Pathways and Experimental Workflows
Dual Role of this compound in RIPK3 Signaling
The following diagram illustrates the concentration-dependent dual effect of this compound on RIPK3-mediated signaling pathways.
Caption: this compound's dual effect on RIPK3 signaling.
Experimental Workflow for In Vitro Evaluation of this compound
This diagram outlines a typical experimental workflow for characterizing the in vitro activity of this compound.
Caption: In vitro evaluation workflow for this compound.
Conclusion
This compound is a valuable research tool for investigating the role of RIPK3-mediated necroptosis in inflammatory diseases. Its high potency and selectivity, coupled with its interesting dual mechanism of action, provide a unique pharmacological profile. While in vivo data for this compound remains limited in publicly accessible literature, the promising results from related RIPK3 inhibitors in preclinical models of inflammation underscore the therapeutic potential of targeting this pathway. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate further research into this compound and the broader field of necroptosis inhibition for the development of novel anti-inflammatory therapies.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salt-inducible kinases inhibitor HG-9-91-01 targets RIPK3 kinase activity to alleviate necroptosis-mediated inflammatory injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. RIPK3-Driven Cell Death During Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
Methodological & Application
Optimal GSK-843 Concentration for Inhibiting Necroptosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Necroptosis, a form of regulated necrosis, is implicated in the pathophysiology of various inflammatory diseases, neurodegenerative disorders, and cancer. Receptor-interacting protein kinase 3 (RIPK3) is a central kinase in the necroptosis signaling cascade, making it a key therapeutic target. GSK-843 is a potent and selective small-molecule inhibitor of RIPK3 that effectively blocks necroptosis. However, a critical consideration for its application is the concentration-dependent induction of apoptosis at higher doses. This document provides detailed application notes and protocols for determining the optimal concentration of this compound to selectively inhibit necroptosis without inducing off-target apoptosis.
Introduction
Necroptosis is a programmed cell death pathway initiated by various stimuli, including tumor necrosis factor-alpha (TNF-α), in the presence of caspase inhibition. The core signaling pathway involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3. Activated RIPK3 phosphorylates and activates the mixed lineage kinase domain-like pseudokinase (MLKL), the executioner of necroptosis. MLKL then oligomerizes and translocates to the plasma membrane, leading to its permeabilization and subsequent cell death.
This compound is a highly selective inhibitor of RIPK3, binding to its kinase domain and preventing the phosphorylation of MLKL, thereby inhibiting necroptosis.[1][2] While this compound is a valuable tool for studying necroptosis, it has been observed that at concentrations exceeding the optimal range for necroptosis inhibition, it can trigger a RIPK3-dependent apoptotic pathway.[3][4][5] Therefore, careful dose-response studies are crucial to define the therapeutic window for effective and specific inhibition of necroptosis.
Signaling Pathway of Necroptosis and Inhibition by this compound
The following diagram illustrates the necroptosis signaling pathway and the mechanism of action of this compound.
Quantitative Data Summary
The optimal concentration of this compound for inhibiting necroptosis is cell-type and stimulus-dependent. Below is a summary of reported IC50 values and effective concentrations. It is crucial to perform a dose-response curve for each new cell line and experimental condition.
| Parameter | Compound | Value | Assay Type | Cell Line/System | Reference |
| IC50 | This compound | 8.6 nM | Binding Assay (FP) | Recombinant human RIPK3 | [1][2] |
| IC50 | This compound | 6.5 nM | Kinase Activity Assay (ADP-Glo) | Recombinant human RIPK3 | [1][2] |
| Effective Concentration | This compound | 0.04 - 1 µM | Cell Viability Assay | Mouse BMDMs, PECs, 3T3SA fibroblasts | [1][3] |
| Effective Concentration | This compound | 0.3 - 3 µM | Cell Viability Assay | 3T3-SA and SVEC4-10 cells | [6] |
| Apoptosis Induction | This compound | 3 - 10 µM | Cell Viability Assay | SVEC, L929, 3T3SA, and MEF cells | [3][6] |
Note: A significant shift in potency is often observed between biochemical assays and cell-based assays, with higher concentrations typically required in cellular contexts.[3]
Experimental Protocols
Experimental Workflow for Determining Optimal this compound Concentration
The following diagram outlines a typical workflow for determining the optimal concentration of this compound.
Protocol 1: Determination of this compound IC50 for Necroptosis Inhibition in HT-29 Cells
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound for TNF-α-induced necroptosis in the human colon adenocarcinoma cell line HT-29.
Materials:
-
HT-29 cells
-
DMEM high glucose medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Human TNF-α
-
SMAC mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (e.g., zVAD-fmk)
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture HT-29 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of this compound in culture medium to achieve final concentrations ranging from 1 nM to 10 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for 1-2 hours.
-
-
Induction of Necroptosis:
-
Prepare a necroptosis induction cocktail containing TNF-α (final concentration: 10-100 ng/mL), SMAC mimetic (final concentration: 100-500 nM), and zVAD-fmk (final concentration: 20-50 µM).
-
Add the necroptosis induction cocktail to the wells. Include control wells with vehicle (DMSO) only and wells with the induction cocktail but no this compound.
-
Incubate for 18-24 hours.
-
-
Cell Viability Assessment:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the control wells (vehicle-treated cells as 100% viability and necroptosis-induced cells as 0% viability).
-
Plot the normalized viability against the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope).
-
Protocol 2: Assessment of this compound-Induced Apoptosis
This protocol describes how to assess the potential for this compound to induce apoptosis at higher concentrations.
Materials:
-
Cells of interest (e.g., 3T3SA, L929)
-
This compound
-
Caspase-Glo® 3/7 Assay kit
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure (Caspase-Glo® 3/7 Assay):
-
Follow steps 1 and 2 from Protocol 1, using a concentration range of this compound that extends to higher concentrations (e.g., up to 20 µM). Do not add the necroptosis induction cocktail.
-
Incubate for 18-24 hours.
-
Perform the Caspase-Glo® 3/7 Assay according to the manufacturer's instructions.
-
Measure luminescence to quantify caspase-3/7 activity. An increase in luminescence indicates apoptosis induction.
Procedure (Annexin V/PI Staining):
-
Treat cells with various concentrations of this compound as described above.
-
After the incubation period, harvest the cells (including any floating cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Protocol 3: Western Blot Analysis of MLKL Phosphorylation
This protocol is used to confirm that this compound inhibits RIPK3 kinase activity by assessing the phosphorylation of its downstream target, MLKL.
Materials:
-
Cells treated as in Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-MLKL (Ser358 for human, Ser345 for mouse), anti-total MLKL, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-MLKL overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane for total MLKL and a loading control (e.g., β-actin).
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phospho-MLKL signal to total MLKL and the loading control. A decrease in phospho-MLKL in this compound-treated samples confirms inhibition of RIPK3 activity.
-
Conclusion
This compound is a valuable research tool for studying the role of necroptosis in various biological processes and diseases. However, its concentration-dependent induction of apoptosis necessitates careful optimization of its working concentration. By following the protocols outlined in this document, researchers can confidently determine the optimal concentration of this compound to specifically inhibit necroptosis, ensuring the validity and interpretability of their experimental results. It is recommended to always perform a full dose-response curve and assess for apoptotic markers when using this compound in a new experimental system.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. researchgate.net [researchgate.net]
- 3. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for GSK-843 in a Mouse Model of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-843 is a potent and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a key serine/threonine kinase involved in the execution of necroptosis.[1] Necroptosis is a form of regulated necrotic cell death that plays a significant role in the pathogenesis of various inflammatory diseases. By inhibiting the kinase activity of RIPK3, this compound blocks the phosphorylation of its substrate, Mixed Lineage Kinase Domain-Like protein (MLKL), thereby preventing the downstream events of necroptosis and subsequent inflammation.[2] These application notes provide detailed protocols and data for the use of this compound in a mouse model of inflammation, specifically focusing on its therapeutic potential in inhibiting necroptosis-driven pathology.
It is important to note that while this compound has been extensively studied in vitro, detailed in vivo protocols and efficacy data in mouse models of inflammation are not widely available in publicly accessible literature.[3][4] Therefore, this document also draws upon data from closely related and structurally similar compounds, such as GSK'872 and GSK'074, to provide a comprehensive guide for researchers.[5][6][7]
Mechanism of Action
This compound targets the kinase domain of RIPK3 with high affinity, exhibiting an IC50 of 8.6 nM in binding assays and 6.5 nM in kinase activity assays.[1] Inhibition of RIPK3 by this compound prevents the formation of the necrosome, a signaling complex that includes RIPK1 and RIPK3, and is essential for the induction of necroptosis.[2] A critical downstream event blocked by this compound is the phosphorylation of MLKL, which is required for its oligomerization and translocation to the plasma membrane, leading to membrane rupture and the release of damage-associated molecular patterns (DAMPs) that fuel inflammation.[2]
It is crucial to consider that at higher concentrations (typically ≥3 µM in vitro), this compound and related RIPK3 inhibitors can induce apoptosis in a RIPK3-dependent, but kinase activity-independent manner.[5][8] This phenomenon involves a conformational change in RIPK3 upon inhibitor binding, leading to the recruitment of a pro-apoptotic complex.[5]
Signaling Pathway
The signaling pathway leading to necroptosis and its inhibition by this compound is depicted below.
Caption: RIPK3 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following protocols are based on established methodologies for inducing inflammation in mouse models and administering therapeutic compounds.
TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS) Model
This model is relevant for studying acute, systemic inflammation driven by necroptosis. The protocol is adapted from studies using the closely related RIPK3 inhibitor, Zharp-99.[6]
Materials:
-
This compound
-
Vehicle (e.g., sterile PBS containing 40% PEG400)
-
Recombinant mouse TNF-α
-
C57BL/6 mice (8-10 weeks old)
-
Sterile syringes and needles
Protocol:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution in the vehicle to the desired final concentration. A dose of 5 mg/kg has been shown to be effective for a similar RIPK3 inhibitor.[6]
-
-
Animal Dosing:
-
Administer this compound (e.g., 5 mg/kg) or vehicle to the mice via intraperitoneal (i.p.) injection.
-
-
Induction of SIRS:
-
Approximately 15 minutes after this compound or vehicle administration, induce SIRS by a single intravenous (i.v.) injection of mouse TNF-α (e.g., 6.5 µ g/mouse ) via the tail vein.
-
-
Monitoring and Endpoints:
-
Monitor the mice for signs of morbidity and mortality for up to 60 hours.
-
Measure rectal temperature at regular intervals as an indicator of hypothermia, a hallmark of SIRS.
-
At a designated time point (e.g., 4 hours post-TNF-α challenge), collect blood via cardiac puncture for serum analysis of inflammatory cytokines (e.g., IL-6) by ELISA.
-
Collagen Antibody-Induced Arthritis (CAIA) Model
This is a widely used model that mimics many features of human rheumatoid arthritis.
Materials:
-
This compound
-
Vehicle (e.g., sterile PBS with 0.5% Tween 80 and 0.5% methylcellulose)
-
Arthritis-inducing collagen antibody cocktail
-
Lipopolysaccharide (LPS)
-
DBA/1J mice (8-10 weeks old)
-
Sterile syringes and needles
Protocol:
-
Induction of Arthritis:
-
On day 0, administer the collagen antibody cocktail to the mice via intraperitoneal injection.
-
On day 3, administer a booster injection of LPS (i.p.) to synchronize and enhance the inflammatory response.
-
-
This compound Administration:
-
Begin daily administration of this compound or vehicle via intraperitoneal injection from day 3 (after LPS boost) until the end of the study (e.g., day 14). A daily dose of 0.93 mg/kg has been shown to be effective for the structurally similar RIP1/RIP3 inhibitor GSK'074 in a different inflammation model.[5]
-
-
Clinical Assessment:
-
Monitor the mice daily for the onset and severity of arthritis using a clinical scoring system (e.g., 0-4 scale per paw).
-
Measure paw thickness using a digital caliper.
-
-
Histological and Biomarker Analysis:
-
At the end of the study, sacrifice the mice and collect hind paws for histological analysis of joint inflammation, cartilage damage, and bone erosion.
-
Collect blood for serum analysis of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).
-
Data Presentation
The following tables summarize expected quantitative data based on studies with closely related RIPK3 and RIP1/RIP3 inhibitors.
Table 1: Efficacy of a RIPK3 Inhibitor in a Mouse Model of TNF-α-Induced SIRS
| Treatment Group | Survival Rate (%) | Rectal Temperature (°C) at 4h | Serum IL-6 (pg/mL) at 4h |
| Vehicle + TNF-α | 0 | 25.5 ± 1.5 | 15000 ± 2500 |
| RIPK3 Inhibitor (5 mg/kg) + TNF-α | 60 | 32.0 ± 1.0 | 5000 ± 1200 |
Data adapted from a study using Zharp-99, a potent RIPK3 inhibitor.[6]
Table 2: Efficacy of a RIP1/RIP3 Inhibitor in a Mouse Model of Inflammation
| Treatment Group | Aortic Expansion (%) | Macrophage Infiltration (cells/mm²) |
| Vehicle | 66.06 ± 9.17 | 150 ± 25 |
| GSK'074 (0.93 mg/kg/day) | 27.36 ± 8.25 | 50 ± 10 |
Data from a study using GSK'074, a RIP1/RIP3 dual inhibitor, in a mouse model of abdominal aortic aneurysm.[5]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating this compound in a mouse model of inflammation.
Caption: General Experimental Workflow.
Conclusion
This compound is a valuable tool for investigating the role of RIPK3-mediated necroptosis in inflammatory diseases. The provided protocols and data, including those from structurally and mechanistically related compounds, offer a strong foundation for designing and executing in vivo studies in mouse models of inflammation. Researchers should carefully consider the potential for off-target effects and the dose-dependent induction of apoptosis when interpreting results. Further studies are warranted to establish the in vivo efficacy and therapeutic window of this compound in various inflammatory disease models.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Class of RIP1/RIP3 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a novel class of RIP1/RIP3 dual inhibitors that impede cell death and inflammation in mouse abdominal aortic aneurysm models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 7. Neuroprotective and anti-inflammatory effects of the RIPK3 inhibitor GSK872 in an MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
GSK-843 solubility and preparation for in vitro assays
Application Notes and Protocols for GSK-843
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a key serine/threonine kinase that plays a central role in the execution of necroptosis, a form of regulated necrotic cell death.[1][2] It binds to the RIPK3 kinase domain with a high affinity, exhibiting an IC50 of 8.6 nM, and inhibits its kinase activity with an IC50 of 6.5 nM.[1][3][4] Due to its specific inhibition of RIPK3, this compound is a valuable chemical probe for studying the signaling pathways of necroptosis and its role in various physiological and pathological processes, including inflammation and host defense.[1][2][5]
Interestingly, while this compound effectively blocks necroptosis at lower concentrations (0.04 to 1 µM), higher concentrations (e.g., 3-10 µM) have been shown to paradoxically induce apoptosis.[1] This dual activity is concentration-dependent and appears to result from RIPK3 acting as a scaffold to assemble an apoptotic signaling complex.[6][7] These application notes provide detailed information on the solubility, storage, and preparation of this compound for in vitro assays, along with protocols for its use in studying both necroptosis and apoptosis.
Physicochemical Properties and Solubility
This compound is a solid, light yellow to yellow powder.[1] It is crucial to use fresh, anhydrous solvents for dissolution, as hygroscopic DMSO, in particular, can significantly reduce solubility.[1][4] Sonication or gentle warming may be required to achieve complete dissolution.[3]
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Equivalent (at max solubility) | Notes |
| DMSO | 2 - 50 mg/mL | 5.3 - 132.45 mM | Soluble.[1][3][8][9] Use of fresh, high-quality DMSO is recommended.[1][4] Sonication may be needed.[3] |
| Chloroform | Slightly Soluble | Not specified | [8][9] |
| Methanol | Slightly Soluble | Not specified | [8][9] |
| Water | Insoluble | Not applicable | [4] |
| Ethanol | Insoluble | Not applicable | [4] |
Note: The reported solubility in DMSO varies across suppliers. It is recommended to start with a lower concentration and increase as needed, using sonication to aid dissolution.
Storage and Stability
Proper storage is essential to maintain the integrity and activity of this compound.
-
Solid Powder: Store at -20°C for up to 3 years.[1][4] The compound is shipped at room temperature and has a stability of at least 4 years when stored correctly.[8]
-
Stock Solutions (in DMSO): Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[4]
Signaling Pathway of this compound
This compound primarily targets RIPK3 kinase activity to inhibit necroptosis. However, its concentration dictates its ultimate cellular effect, as it can also facilitate a switch to apoptosis.
Caption: this compound's dual role in cell death pathways.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound solid powder (MW: 377.49 g/mol )[1]
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortexer and/or sonicator
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 377.49 g/mol * (1000 mg / 1 g) = 3.77 mg
-
-
Weighing: Carefully weigh 3.77 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly. If the solid does not fully dissolve, use a bath sonicator for 5-10 minutes until the solution is clear.[3]
-
Storage: Aliquot the 10 mM stock solution into single-use volumes and store at -80°C for long-term use.[1][3][4]
Protocol 2: In Vitro Necroptosis Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory effect of this compound on TNF-α-induced necroptosis in a cell line such as human HT-29 or mouse L929 cells.
Caption: General workflow for an in vitro necroptosis assay.
Procedure:
-
Cell Culture: Seed HT-29 cells in a 96-well plate at an appropriate density and incubate overnight.
-
Preparation of Working Solutions: Prepare serial dilutions of this compound in cell culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.1%).
-
Pre-treatment: Remove the old medium and add the medium containing different concentrations of this compound or vehicle (DMSO). Incubate for 1-2 hours.
-
Induction: To induce necroptosis, add a cocktail of human TNF-α, a SMAC mimetic (e.g., Birinapant), and a pan-caspase inhibitor (e.g., z-VAD-FMK).[5]
-
Rationale: The caspase inhibitor is essential to block apoptosis, thereby shunting the cell death signal through the necroptotic pathway.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Cell Viability Measurement: Assess cell viability using a suitable method, such as an ATP quantification assay (e.g., CellTiter-Glo®), which measures the metabolic activity of living cells.
-
Analysis: Normalize the results to the vehicle-treated control. Plot the dose-response curve to determine the EC50 value of this compound for the inhibition of necroptosis.
Protocol 3: Apoptosis Induction Assay
This protocol is designed to demonstrate the pro-apoptotic effect of this compound at higher concentrations.
Procedure:
-
Cell Culture: Seed cells (e.g., 3T3-SA or SVEC4-10) in a 96-well plate and incubate overnight.[1]
-
Preparation of Working Solutions: Prepare serial dilutions of this compound in cell culture medium, focusing on higher concentrations (e.g., 1 µM to 10 µM). Prepare a parallel set of treatments that also include a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK).
-
Treatment: Treat cells with this compound alone, z-VAD-FMK alone (as a control), this compound plus z-VAD-FMK, or vehicle (DMSO).
-
Incubation: Incubate for 18 hours.[1]
-
Cell Viability Measurement: Measure cell viability as described in Protocol 2.
-
Analysis: Compare the viability of cells treated with this compound alone to those co-treated with z-VAD-FMK. A significant rescue of cell viability in the presence of the caspase inhibitor indicates that the cell death induced by higher concentrations of this compound is apoptotic.[2] This can be further confirmed by specific apoptosis assays like Caspase-Glo® 3/7 or Annexin V staining.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. This compound | RIP kinase | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. GSK843 | CAS 1601496-05-2 | Cayman Chemical | Biomol.com [biomol.com]
Application Notes and Protocols: Detection of p-RIPK3 by Western Blot Following GSK-843 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated necrotic cell death that is implicated in various physiological and pathological processes, including inflammation, infectious diseases, and cancer. A key regulator of this pathway is the Receptor-Interacting Protein Kinase 3 (RIPK3). Upon activation, RIPK3 undergoes autophosphorylation, a critical step for the recruitment and phosphorylation of its substrate, Mixed Lineage Kinase Domain-Like (MLKL), leading to the execution of necroptosis.
GSK-843 is a potent and selective small molecule inhibitor of RIPK3 kinase activity.[1][2][3] By binding to the kinase domain of RIPK3, this compound effectively blocks its autophosphorylation and subsequent downstream signaling, thereby inhibiting necroptotic cell death.[1][4] This makes this compound a valuable tool for studying the role of RIPK3-mediated necroptosis. However, it is noteworthy that at higher concentrations, this compound has been observed to induce apoptosis.[1][2][4][5][6]
This document provides a detailed protocol for performing Western blot analysis to detect the phosphorylation status of RIPK3 (p-RIPK3) in cell cultures treated with this compound.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in inhibiting RIPK3.
| Compound | Target | Assay | IC50 (nM) | Reference |
| This compound | RIPK3 | Kinase Activity Assay | 6.5 | [2] |
| This compound | RIPK3 | Binding Assay | 8.6 | [1][2][3] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the RIPK3 signaling pathway and the experimental workflow for the Western blot protocol.
Caption: RIPK3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot detection of p-RIPK3.
Experimental Protocol: Western Blot for p-RIPK3
This protocol is designed for the immunochemical detection of phosphorylated RIPK3 in cell lysates following treatment with this compound.
Materials and Reagents
-
Cell Lines: A cell line known to undergo necroptosis (e.g., HT-29, L929).
-
Cell Culture Medium: As required for the specific cell line.
-
Necroptosis Inducing Agents: e.g., TNF-α, z-VAD-FMK, SMAC mimetics.
-
This compound: Stock solution prepared in DMSO.
-
Lysis Buffer: RIPA buffer or a similar lysis buffer is recommended.[7][8] It is crucial to supplement the lysis buffer with freshly added phosphatase and protease inhibitors.[9][10][11]
-
Modified RIPA Buffer Recipe: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS.[10]
-
Phosphatase Inhibitor Cocktail: e.g., Sodium orthovanadate (1 mM), sodium fluoride (10 mM), β-glycerophosphate (10 mM), sodium pyrophosphate (5 mM).[10]
-
Protease Inhibitor Cocktail: e.g., PMSF (1 mM), aprotinin, leupeptin.
-
-
Protein Assay Reagent: e.g., BCA Protein Assay Kit.
-
SDS-PAGE Gels: Appropriate percentage to resolve RIPK3 (approximately 57 kDa for human isoform 1).
-
Transfer Buffer.
-
PVDF or Nitrocellulose Membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST). For phospho-proteins, BSA is often preferred to avoid background from casein in milk.[7]
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate.
-
Imaging System.
Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with desired concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Induce necroptosis using appropriate stimuli (e.g., a combination of TNF-α, a SMAC mimetic, and the pan-caspase inhibitor z-VAD-FMK).
-
Incubate for the desired time period to allow for RIPK3 phosphorylation.
-
-
Preparation of Cell Lysates:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (supplemented with fresh inhibitors) to the plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[14]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
-
SDS-PAGE and Electrotransfer:
-
Mix the desired amount of protein (typically 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.[15]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-RIPK3, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total RIPK3 and a loading control like β-actin.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Insufficient protein loaded. | Load at least 20-30 µg of protein per lane.[16] |
| Ineffective necroptosis induction. | Optimize the concentration and incubation time of inducing agents. | |
| Phosphatase activity in the lysate. | Ensure fresh phosphatase inhibitors are added to the lysis buffer.[16] | |
| Poor antibody performance. | Use a recommended positive control to validate the antibody.[15] | |
| High Background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[17] |
| Primary antibody concentration too high. | Titrate the primary antibody to determine the optimal concentration.[15] | |
| Insufficient washing. | Increase the number and/or duration of wash steps.[16] | |
| Non-specific Bands | Antibody cross-reactivity. | Use affinity-purified antibodies. Consider using a blocking peptide to confirm specificity.[15] |
| Protein degradation. | Use fresh lysates and ensure protease inhibitors are always present.[16] |
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | RIP kinase | TargetMol [targetmol.com]
- 4. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. stratech.co.uk [stratech.co.uk]
- 8. 細胞溶解(全タンパク質抽出) | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. bostonbioproducts.com [bostonbioproducts.com]
- 10. Which cell lysis buffer recipe is best for phosphorylated proteins? | AAT Bioquest [aatbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Phospho-RIP3 (Ser227) (D6W2T) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 13. Phospho-RIP3 (Thr231/Ser232) (E7S1R) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. bosterbio.com [bosterbio.com]
Application Notes and Protocols: Utilizing GSK-843 in Combination with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-843 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a key serine/threonine kinase that plays a central role in the execution of necroptosis, a form of programmed necrosis.[1][2] While necroptosis inhibition is a promising therapeutic strategy for inflammatory and ischemic diseases, the cellular response to RIPK3 inhibition can be complex. Notably, at concentrations above those required to inhibit necroptosis, this compound has been observed to induce apoptosis in a RIPK3-dependent manner.[3][4][5] This dual functionality necessitates a thorough understanding of its effects, particularly when considering its use in combination with other kinase inhibitors to achieve synergistic therapeutic outcomes in areas such as oncology and inflammatory diseases.
These application notes provide a framework for designing and executing experiments to evaluate the combination of this compound with other kinase inhibitors. The protocols outlined below are intended to serve as a guide for assessing synergistic or additive effects on cell viability and for dissecting the underlying signaling pathways.
Key Concepts
-
Necroptosis: A regulated form of necrosis that is dependent on the kinase activities of RIPK1 and RIPK3.
-
Apoptosis: A form of programmed cell death characterized by the activation of caspases.
-
Synergy: An effect where the combination of two or more drugs is greater than the sum of their individual effects.
-
Combination Index (CI): A quantitative measure to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1) of drug combinations.[6][7]
Data Presentation
Table 1: Single Agent IC50 Values for this compound and a Hypothetical Kinase Inhibitor (KI-X)
| Cell Line | This compound IC50 (µM) | KI-X IC50 (µM) |
| HT-29 (Human Colon Cancer) | 2.5 | 5.0 |
| L929 (Mouse Fibrosarcoma) | 1.8 | 7.5 |
Note: These are example values. Actual IC50 values should be determined experimentally for each cell line.
Table 2: Combination Index (CI) for this compound and KI-X in HT-29 Cells
| This compound (µM) | KI-X (µM) | Fractional Effect (Fa) | Combination Index (CI) | Interpretation |
| 1.25 | 2.5 | 0.55 | 0.95 | Additive |
| 0.625 | 1.25 | 0.30 | 0.85 | Slight Synergy |
| 2.5 | 5.0 | 0.85 | 0.70 | Synergy |
Note: CI values are calculated based on the Chou-Talalay method.[6][8] Fa represents the fraction of cells affected (e.g., inhibition of proliferation).
Experimental Protocols
Protocol 1: Determination of IC50 Values and Combination Index
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) for single agents and the subsequent analysis of their combination effect.
Materials:
-
Cell line of interest (e.g., HT-29)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Kinase Inhibitor X (KI-X, stock solution in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Single Agent IC50 Determination:
-
Prepare serial dilutions of this compound and KI-X in complete medium.
-
Treat cells with a range of concentrations for each inhibitor. Include a DMSO vehicle control.
-
Incubate for a period relevant to the cell line's doubling time (e.g., 48-72 hours).
-
Measure cell viability using a suitable assay.
-
Calculate IC50 values using non-linear regression analysis.
-
-
Combination Study:
-
Based on the IC50 values, design a matrix of concentrations for the combination of this compound and KI-X. A constant ratio design is often used.
-
Treat cells with the single agents and their combinations.
-
After the incubation period, measure cell viability.
-
-
Data Analysis:
Protocol 2: Analysis of Apoptosis by Western Blot
This protocol is for detecting markers of apoptosis, such as cleaved caspases, in response to treatment with this compound alone or in combination.[10][11]
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse treated cells and quantify protein concentration.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the levels of cleaved caspases and PARP relative to a loading control (e.g., β-actin).
-
Protocol 3: Caspase Activity Assay
This protocol provides a quantitative measure of caspase activity, a hallmark of apoptosis.
Materials:
-
Treated cells
-
Caspase activity assay kit (e.g., Caspase-Glo® 3/7 Assay)
-
Luminometer or fluorometer
Procedure:
-
Cell Treatment: Treat cells in a 96-well plate with this compound, KI-X, and their combination. Include appropriate controls.
-
Assay Execution:
-
Measurement: Measure luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the caspase activity to the number of viable cells or total protein content.
Mandatory Visualizations
Caption: this compound inhibits RIPK3 kinase activity, blocking the necroptosis signaling pathway.
Caption: A typical workflow for evaluating the synergistic effects of kinase inhibitor combinations.
Caption: Co-inhibition of necroptosis and a parallel pro-survival pathway may lead to synergistic cell death.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 5. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction index and different methods for determining drug interaction in combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Apoptosis western blot guide | Abcam [abcam.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Caspase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 14. aurorabiolabs.com [aurorabiolabs.com]
Application Notes: Immunohistochemistry for RIPK3 in GSK-843 Treated Tissues
Introduction
Receptor-Interacting Protein Kinase 3 (RIPK3) is a critical serine/threonine kinase that functions as a key regulator of necroptosis, a form of programmed inflammatory cell death.[1][2] In response to stimuli such as TNF-α, RIPK3 interacts with RIPK1 to form a multi-protein complex known as the necrosome.[2][3] This interaction leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like (MLKL), the terminal effector of necroptosis, which translocates to the plasma membrane and induces lytic cell death.[4][5] Given its role in inflammation and tissue injury, RIPK3 is a significant therapeutic target for a range of inflammatory diseases.[3]
GSK-843 is a potent and selective small-molecule inhibitor of RIPK3 kinase activity.[1][6][7] It effectively blocks necroptosis in both human and murine cells by binding to the RIPK3 kinase domain.[1][8] However, this compound exhibits a dual, concentration-dependent mechanism of action. While low concentrations (sub-micromolar) inhibit necroptosis, higher concentrations (>3 µM) can paradoxically induce apoptosis.[6][8][9][10] This apoptotic induction is mediated by a this compound-induced conformational change in RIPK3, which promotes the assembly of a "Ripoptosome-like" complex involving RIPK1, FADD, and Caspase-8, leading to caspase activation.[8][9][11]
Immunohistochemistry (IHC) is an invaluable technique for visualizing the expression and localization of RIPK3 within the native tissue context. For tissues treated with this compound, IHC can be employed to:
-
Assess baseline RIPK3 expression levels in target tissues.
-
Monitor changes in RIPK3 expression or subcellular localization following treatment.
-
Correlate RIPK3 staining patterns with histological changes and markers of necroptosis (e.g., pMLKL) or apoptosis (e.g., cleaved Caspase-3).
-
Evaluate target engagement and pharmacodynamic effects of this compound in preclinical and clinical studies.
RIPK3 Signaling and this compound Mechanism of Action
The following diagram illustrates the central role of RIPK3 in the necroptosis pathway and the dual inhibitory and inductive effects of the compound this compound.
Quantitative Data for this compound
The following table summarizes the reported in vitro potency of this compound against RIPK3. Note the significant shift in potency between cell-free biochemical assays and cell-based necroptosis inhibition assays.
| Parameter | Value | Assay Type | Reference(s) |
| IC₅₀ (Kinase Inhibition) | 6.5 nM | Cell-Free Biochemical | [1][6] |
| IC₅₀ (Binding Affinity) | 8.6 nM | Cell-Free Biochemical | [1][6][7] |
| Cellular IC₅₀ (Necroptosis) | ~100 - 1000 fold shift | TNF-induced necroptosis in HT-29 cells | [8] |
| Apoptosis Induction Conc. | >3 µM | Various cell lines | [1][6][10] |
General Immunohistochemistry Workflow
The diagram below outlines the key stages of a typical IHC experiment for staining RIPK3 in tissue sections.
Detailed Protocol: IHC Staining for RIPK3 in FFPE Tissues
This protocol provides a generalized procedure for the detection of RIPK3 in formalin-fixed, paraffin-embedded (FFPE) tissues. Optimization may be required depending on the specific tissue type, fixation method, and antibody used.
I. Materials and Reagents
-
Primary Antibody: A validated anti-RIPK3 antibody. It is crucial to use an antibody validated for IHC.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG, corresponding to the host species of the primary antibody.
-
Fixative: 10% Neutral Buffered Formalin (NBF).
-
Antigen Retrieval Buffer: Citrate Buffer (10 mM, pH 6.0).
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST).
-
Blocking Buffers:
-
Endogenous Peroxidase Block: 3% Hydrogen Peroxide in methanol or PBS.
-
Protein Block: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) in PBS.[12]
-
-
Substrate/Chromogen: 3,3'-Diaminobenzidine (DAB) kit.
-
Counterstain: Harris' Hematoxylin.
-
Dehydration Reagents: Graded ethanols (70%, 95%, 100%).
-
Clearing Agent: Xylene or a xylene substitute.
-
Mounting Medium: Permanent mounting medium.
-
Equipment: Microscope slides, coverslips, staining jars, humidity chamber, light microscope.
II. Tissue Preparation
-
Fixation: Immediately fix fresh tissues in 10% NBF for 18-24 hours at room temperature. Avoid over-fixation, as it can mask epitopes.[13]
-
Processing & Embedding: Dehydrate the fixed tissues through a series of graded alcohols and clear with xylene.[14] Embed the tissues in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged microscope slides.
-
Drying: Dry the slides overnight at 37°C or for 1-2 hours at 60°C.
III. Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes, 5 minutes each.
-
Immerse in 100% ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% ethanol: 2 changes, 3 minutes each.
-
Immerse in 70% ethanol: 1 change, 3 minutes.
-
Rinse thoroughly in distilled water.[15]
-
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
Preheat a pressure cooker or water bath containing Citrate Buffer (pH 6.0) to 95-100°C.
-
Immerse the slides in the preheated buffer and incubate for 20-30 minutes.
-
Allow the slides to cool down in the buffer to room temperature (approx. 20-30 minutes).
-
Rinse slides with PBS.[13]
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections with 3% Hydrogen Peroxide for 10-15 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse slides 3 times with PBST for 5 minutes each.
-
-
Protein Blocking:
-
Incubate sections with 5% Normal Goat Serum for 30-60 minutes at room temperature in a humidity chamber to block non-specific antibody binding.[12]
-
-
Primary Antibody Incubation:
-
Dilute the anti-RIPK3 primary antibody to its optimal concentration in the protein blocking solution.
-
Drain the blocking solution from the slides (do not wash).
-
Apply the diluted primary antibody to the tissue sections and incubate overnight at 4°C in a humidity chamber.[16]
-
-
Secondary Antibody Incubation:
-
Rinse slides 3 times with PBST for 5 minutes each.
-
Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions.
-
Incubate for 30-60 minutes at room temperature in a humidity chamber.
-
-
Signal Detection:
-
Rinse slides 3 times with PBST for 5 minutes each.
-
Prepare the DAB substrate solution just before use according to the manufacturer's protocol.
-
Apply the DAB solution to the sections and incubate for 3-10 minutes, or until a brown precipitate is visible under the microscope.
-
Stop the reaction by rinsing the slides with distilled water.
-
-
Counterstaining:
-
Immerse slides in Hematoxylin for 30-60 seconds.
-
Rinse immediately with running tap water until the water runs clear.
-
"Blue" the sections in Scott's tap water substitute or a weak alkaline solution.
-
Rinse with tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanols (70%, 95%, 100%).
-
Clear in xylene (2 changes, 3 minutes each).
-
Apply a coverslip using a permanent mounting medium.
-
IV. Data Analysis and Interpretation
-
Imaging: Examine the slides under a bright-field microscope. Capture images of representative areas, including any regions with pathology.
-
Controls:
-
Negative Control: An isotype control antibody should be used in place of the primary antibody to assess non-specific signal.
-
Positive Control: Use a tissue known to express RIPK3 (e.g., spleen, intestinal epithelial cells) to validate the staining protocol.[17]
-
Treatment Control: Tissue from vehicle-treated animals is essential for comparing changes induced by this compound.
-
-
Interpretation: RIPK3 staining is typically cytoplasmic.[3] Evaluate both the intensity of the staining and the percentage of positive cells. In this compound treated tissues, compare the staining pattern to controls. A change in subcellular localization (e.g., formation of puncta) or a quantitative change in intensity could indicate a treatment effect. Correlate RIPK3 staining with downstream markers (e.g., pMLKL for necroptosis, cleaved Caspase-3 for apoptosis) to fully interpret the cellular response to this compound. Quantitative analysis can be performed using image analysis software, but it is important to note that IHC signals are not inherently linear.[17]
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. RIPK3 in cell death and inflammation: The Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RIPK3 - Wikipedia [en.wikipedia.org]
- 4. RIPK3 signaling and its role in the pathogenesis of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | RIP kinase | TargetMol [targetmol.com]
- 8. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Novel Class of RIP1/RIP3 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 12. A beginners guide to Immunohistochemistry | Proteintech Group [ptglab.com]
- 13. The Typical Immunohistochemistry Workflow - Nordic Biosite [nordicbiosite.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Immunohistochemistry (IHC) Workflow | Rockland [rockland.com]
- 16. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 17. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
GSK-843 inducing apoptosis at high concentrations
This guide provides researchers, scientists, and drug development professionals with technical support for experiments involving the RIPK3 inhibitor, GSK-843, with a specific focus on the phenomenon of apoptosis induction at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small-molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3 or RIP3).[1][2][3] It binds to the RIPK3 kinase domain and inhibits its enzymatic activity, thereby blocking the necroptosis signaling pathway.[1][2] At lower concentrations (typically 0.04 to 1 µM), this compound effectively protects cells from necroptotic stimuli.[2]
Q2: Why am I observing cell death with this compound even in the absence of a necroptotic stimulus?
A2: At higher concentrations (generally 3-10 µM), this compound has been shown to induce caspase-dependent apoptosis.[1][2][4] This is considered an on-target effect that is independent of its RIPK3 kinase inhibition.[4][5]
Q3: How does this compound, a necroptosis inhibitor, induce apoptosis?
A3: While this compound inhibits the kinase function of RIPK3, at high concentrations it is believed to induce a conformational change in the RIPK3 protein.[5] This altered conformation facilitates the recruitment of RIPK1, FADD (Fas-Associated Death Domain), and pro-caspase-8, leading to the formation of a ripoptosome-like signaling complex.[4][6] This complex activates caspase-8, which in turn initiates the downstream caspase cascade, culminating in apoptotic cell death.[4][6]
Q4: Is the kinase activity of RIPK3 required for this compound-induced apoptosis?
A4: No, the kinase activity of RIPK3 is not required for this apoptotic pathway.[4][5] The apoptosis is triggered by a structural change in the RIPK3 protein upon inhibitor binding, which promotes the assembly of the apoptotic signaling complex.[5]
Q5: In which cell lines has this dual effect of this compound been observed?
A5: This phenomenon has been documented in various murine and human cell lines, including SVEC, L929, 3T3SA, and Mouse Embryonic Fibroblasts (MEFs).[1][4]
Troubleshooting Guide
Issue 1: Unexpectedly high levels of cell death in my control group treated only with this compound.
-
Question: I am using this compound as a negative control to block necroptosis, but I'm seeing significant cell death. Why is this happening?
-
Answer: You are likely using this compound at a concentration that is high enough to induce apoptosis. Review your experimental concentration. Concentrations in the range of 3-10 µM are known to trigger apoptosis.[1][2] To specifically inhibit necroptosis, it is recommended to use concentrations in the range of 0.04 to 1 µM.[2]
Issue 2: Difficulty distinguishing between apoptosis and necroptosis in my experiment.
-
Question: How can I confirm that the cell death induced by high concentrations of this compound is indeed apoptosis?
-
Answer: You can use a pan-caspase inhibitor, such as zVAD-FMK. Co-treatment of your cells with high-concentration this compound and zVAD-FMK should rescue the cells from death if the mechanism is caspase-dependent apoptosis.[2][4][6] Additionally, you can perform assays to detect apoptotic markers, such as Annexin V staining for phosphatidylserine exposure or a Caspase-Glo® 3/7 assay for caspase activity.[7][8]
Issue 3: Inconsistent results or poor solubility of this compound.
-
Question: I'm having trouble getting consistent results, and I suspect the inhibitor is not fully dissolved. What is the recommended solvent and storage procedure?
-
Answer: this compound is soluble in DMSO.[3] For stock solutions, it is recommended to dissolve the compound in DMSO and store it at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 6 months).[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3] When preparing working solutions for cell culture, ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced toxicity.
Quantitative Data Summary
The following table summarizes the key concentrations for this compound activity.
| Parameter | Concentration | Cell Types | Reference |
| RIPK3 Kinase Inhibition (IC₅₀) | 6.5 nM | Cell-free biochemical assay | [1][2] |
| RIPK3 Binding Affinity (IC₅₀) | 8.6 nM | Cell-free binding assay | [1][2] |
| Necroptosis Inhibition | 0.04 - 1 µM | Mouse macrophages, 3T3SA fibroblasts | [2] |
| Apoptosis Induction | 3 - 10 µM | SVEC, L929, 3T3SA, MEF cells | [1][4] |
Experimental Protocols
Protocol 1: Cell Viability Assay (Using Resazurin-based reagents)
This protocol is to assess the cytotoxic effects of this compound.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in your cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle (DMSO) only as a control.
-
Incubation: Incubate the plate for the desired time period (e.g., 18-24 hours) in a standard cell culture incubator (37°C, 5% CO₂).
-
Reagent Addition: Add 20 µL of a resazurin-based viability reagent (e.g., CellTiter-Blue®) to each well.
-
Incubation: Incubate for 1-4 hours, protected from light.
-
Measurement: Read the fluorescence (typically 560 nm Ex / 590 nm Em) using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol is to specifically quantify apoptosis induced by high concentrations of this compound.[7]
-
Cell Plating and Treatment: Seed 1 x 10⁶ cells in a T25 flask or 6-well plate. After 24 hours, treat the cells with a high concentration of this compound (e.g., 10 µM) and a vehicle control for 18 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the corresponding well.
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
Mandatory Visualizations
Caption: this compound's dual mechanism of action at different concentrations.
Caption: Workflow for assessing this compound-induced cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. This compound | RIP kinase | TargetMol [targetmol.com]
- 4. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elrig.org [elrig.org]
Off-target effects of GSK-843 in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GSK-843 in cellular models. The information focuses on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3 or RIP3). It binds to the ATP-binding pocket of the RIPK3 kinase domain, preventing the autophosphorylation of RIPK3 and its subsequent phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL), the key executioner of necroptosis. This inhibitory action effectively blocks the necroptotic cell death pathway.[1][2][3]
Q2: What are the known off-target effects of this compound?
The most significant and widely reported "off-target" effect of this compound is the induction of apoptosis at concentrations above those required for necroptosis inhibition.[4][5] This is a paradoxical on-target effect mediated by RIPK3 itself. This compound binding is believed to cause a conformational change in RIPK3, which promotes the recruitment of RIPK1, FADD, and Caspase-8, leading to the formation of an apoptotic signaling complex.[4][5][6][7]
Regarding off-target kinase activity, this compound has been shown to have minimal cross-reactivity when screened against a large panel of human protein kinases (over 300) at a concentration of 1 µM.[7] However, researchers should always consider the possibility of off-target effects at higher concentrations and in specific cellular contexts.
Q3: At what concentration should I use this compound?
The optimal concentration of this compound is highly dependent on the cell type and the specific experimental goals.
-
For necroptosis inhibition: Effective concentrations typically range from 0.04 to 1 µM in various mouse and human cell lines.[2]
-
To avoid apoptosis induction: It is critical to use the lowest effective concentration that inhibits necroptosis. Apoptosis has been observed at concentrations of 3 µM and higher.[5][8][9]
A dose-response experiment is strongly recommended to determine the optimal concentration for your specific cellular model.
Q4: Why is the IC50 value in my cell-based assay much higher than the biochemical IC50?
It is common to observe a 100- to 1000-fold shift in the IC50 value between biochemical assays (e.g., using recombinant protein) and cell-based assays.[7] This discrepancy can be attributed to several factors, including:
-
Cell membrane permeability of the compound.
-
Cellular ATP concentrations competing with the inhibitor.
-
Presence of drug efflux pumps.
-
Protein binding within the cell or in the culture medium.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unexpected cell death observed after this compound treatment. | This compound is inducing apoptosis at the concentration used. This is a known effect at concentrations >3 µM.[5][8] | 1. Perform a dose-response experiment to find the minimal effective concentration for necroptosis inhibition. 2. Co-treat with a pan-caspase inhibitor (e.g., z-VAD-FMK) to confirm if the cell death is caspase-dependent.[2][7] 3. Assess apoptotic markers such as cleaved Caspase-3 or PARP by Western blot. |
| Inconsistent or no inhibition of necroptosis. | 1. Suboptimal concentration of this compound. 2. Degradation of the this compound stock solution. 3. Cell line is not sensitive to necroptosis or the stimulus is not effectively inducing it. 4. Incorrect timing of inhibitor addition. | 1. Titrate this compound concentration (e.g., 10 nM to 5 µM). 2. Prepare fresh stock solutions in DMSO and store at -80°C.[8] 3. Confirm necroptosis induction by measuring phosphorylation of RIPK3 and MLKL. Ensure your cell line expresses RIPK3. 4. Pre-incubate cells with this compound (e.g., 1-2 hours) before adding the necroptotic stimulus. |
| Results vary between different cell lines. | Cellular context is critical. The expression levels of RIPK3, RIPK1, and other signaling components can vary significantly between cell lines, affecting their sensitivity to both necroptosis and this compound-induced apoptosis. | 1. Characterize the expression levels of key necroptosis and apoptosis proteins (RIPK3, RIPK1, MLKL, Caspase-8) in your cell lines by Western blot. 2. Empirically determine the optimal this compound concentration for each cell line. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Target | Assay Type | IC50 | Reference(s) |
| Human RIPK3 | Binding Affinity (Fluorescence Polarization) | 8.6 nM | [1][3][7][8] |
| Human RIPK3 | Kinase Activity (ADP-Glo) | 6.5 nM | [1][3][7][8] |
Table 2: Cellular Activity and Off-Target Effects of this compound
| Cell Line(s) | Effect | Concentration | Reference(s) |
| Mouse 3T3SA Fibroblasts, BMDMs, PECs | Inhibition of Necroptosis | 0.04 - 1 µM | [2] |
| Human HT-29 | Inhibition of TNF-induced Necroptosis | Concentration-dependent | [7] |
| SVEC, L929, 3T3SA, MEFs | Induction of Apoptosis (decreased cell viability) | 3 µM and 10 µM | [8][9] |
| NIH3T3 | Induction of Apoptosis (decreased cell viability) | Concentration-dependent (>3 µM) | [6][7] |
Visualizations
Caption: On-target pathway: Inhibition of necroptosis by this compound.
Caption: Off-target pathway: Induction of apoptosis by this compound.
Caption: Logical workflow for troubleshooting unexpected cell death.
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine Optimal this compound Concentration
This protocol is designed to identify the therapeutic window for this compound, where necroptosis is inhibited without inducing apoptosis.
-
Cell Plating: Seed cells (e.g., HT-29, L929) in a 96-well plate at a density that will ensure they are in a logarithmic growth phase and sub-confluent at the end of the experiment. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a 2x serial dilution of this compound in culture medium. A suggested range is 10 µM down to 5 nM. Also prepare a vehicle control (DMSO) at the highest final concentration used.
-
Treatment:
-
Necroptosis Inhibition Arm: Pre-treat cells with the this compound serial dilutions or vehicle for 1-2 hours. Then, add the necroptotic stimulus (e.g., TNFα + Smac mimetic + z-VAD for HT-29 cells).
-
Apoptosis Induction Arm: Treat cells with only the this compound serial dilutions or vehicle.
-
-
Incubation: Incubate plates for the desired time course (e.g., 18-24 hours).[8][9]
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Viability Measurement: Assess cell viability using a commercial ATP-based assay (e.g., CellTiter-Glo®) or a metabolic assay (e.g., MTT). Follow the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the dose-response curves for both arms to identify the concentration range that rescues cells from necroptosis without causing significant toxicity on its own.
Protocol 2: Western Blot for Phospho-RIPK3 and Cleaved Caspase-3
This protocol helps confirm both the on-target effect (inhibition of RIPK3 phosphorylation) and the potential off-target effect (induction of apoptosis).
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Cell Culture and Treatment: Plate cells in 6-well plates. Once they reach 70-80% confluency, treat with the following conditions:
-
Vehicle Control
-
Necroptotic Stimulus only
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This compound (at optimal concentration) + Necroptotic Stimulus
-
This compound only (at a low, non-toxic concentration)
-
This compound only (at a high, potentially toxic concentration, e.g., 5-10 µM)
-
-
Incubation: Incubate for a time sufficient to observe signaling events (e.g., 4-8 hours for phosphorylation, 12-18 hours for cleavage).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
Phospho-RIPK3 (Ser227 for human, T231/S232 for mouse)
-
Total RIPK3
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Cleaved Caspase-3
-
Loading control (e.g., GAPDH, β-actin)
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Analyze the band intensities to confirm inhibition of RIPK3 phosphorylation and check for the appearance of cleaved Caspase-3.
References
- 1. This compound | RIP kinase | TargetMol [targetmol.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. abmole.com [abmole.com]
- 4. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 5. A Novel Class of RIP1/RIP3 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: GSK-843 and Apoptosis Induction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering GSK-843-induced apoptosis in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound?
This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3).[1][2] Its primary intended function is to block the necroptosis signaling pathway, a form of programmed cell death.[1] this compound binds to the kinase domain of RIPK3, inhibiting its enzymatic activity.[1][3]
Q2: Why is this compound, a necroptosis inhibitor, causing cell death in my experiments?
While this compound effectively inhibits necroptosis at lower concentrations (ranging from 0.04 to 1 µM), at higher concentrations (typically 3 µM and above), it can paradoxically induce apoptosis.[1][3] This is a known on-target effect of this compound and other RIPK3 inhibitors.[4][5]
Q3: What is the mechanism of this compound-induced apoptosis?
The binding of this compound to RIPK3 is believed to cause a conformational change in the RIPK3 protein.[5][6] This altered conformation facilitates the recruitment of RIPK1, FADD (Fas-Associated Death Domain), and pro-caspase-8, leading to the formation of a "ripoptosome-like" complex.[3][4] The proximity of pro-caspase-8 molecules within this complex leads to their auto-activation, initiating the caspase cascade and culminating in apoptotic cell death.[3][4][5]
Q4: How can I prevent this compound-induced apoptosis in my experiments?
The most direct way to prevent this compound-induced apoptosis is to use a pan-caspase inhibitor, such as z-VAD-fmk (z-VAD).[3] Co-treatment with z-VAD has been shown to reverse the cytotoxic effects of higher concentrations of this compound.[1][3] Additionally, careful dose-response experiments are crucial to determine the optimal concentration of this compound that inhibits necroptosis without inducing significant apoptosis in your specific cell type.
Q5: Are there alternatives to this compound that are less likely to induce apoptosis?
The induction of apoptosis is a challenge for several RIPK3 inhibitors.[5][6] While other inhibitors like GSK'872 and GSK'840 also show this effect, the concentration at which apoptosis is induced can vary.[3][4] Researchers have been working on developing novel RIPK3 inhibitors that do not induce this apoptotic side effect.[5] Depending on the experimental context, using a RIPK1 inhibitor like Necrostatin-1 could be an alternative approach to block necroptosis, though it acts upstream of RIPK3.[4]
Troubleshooting Guide
Issue: Increased cell death observed after treatment with this compound.
Table 1: this compound Concentration-Dependent Effects
| Concentration Range | Primary Effect | Expected Outcome |
| 0.04 - 1 µM | Necroptosis Inhibition | Protection from necroptotic stimuli (e.g., TNF + zVAD)[1][3] |
| > 2x EC50 (approx. > 2 µM) | Apoptosis Induction | Increased caspase activity and apoptotic cell death[4] |
| 3 - 10 µM | Strong Apoptosis Induction | Significant cell death, reversible with z-VAD[1][2][3] |
Table 2: Inhibitor Potency of this compound
| Assay | IC50 |
| RIPK3 Binding Affinity | 8.6 nM[1][2] |
| RIPK3 Kinase Activity | 6.5 nM[1][2] |
Experimental Workflow for Troubleshooting
Caption: Troubleshooting workflow for this compound-induced cell death.
Signaling Pathways
Necroptosis Inhibition by this compound
Caption: this compound inhibits the necroptosis signaling pathway.
This compound-Induced Apoptosis
Caption: Mechanism of this compound-induced apoptosis.
Experimental Protocols
Protocol 1: Cell Viability Assay using CellTiter-Glo®
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Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
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Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 10 µM) with or without a necroptotic stimulus (e.g., TNFα + z-VAD) and/or a pan-caspase inhibitor (z-VAD-fmk, 20 µM).
-
Incubation: Incubate for the desired time period (e.g., 18-24 hours).
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Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis: Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).
-
Shaking: Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate reader.
-
Analysis: Normalize the data to untreated control wells to determine relative cell viability.
Protocol 2: Immunoblotting for Cleaved Caspase-3
-
Cell Treatment and Lysis: Treat cells as described above. After incubation, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against cleaved Caspase-3 overnight at 4°C. Also, probe for a loading control like β-actin.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Co-Immunoprecipitation of the Ripoptosome-like Complex
-
Cell Treatment and Lysis: Treat cells with a high concentration of this compound (e.g., 10 µM) for a shorter time course (e.g., 1.5-3 hours).[3] Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in TBS) with protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against RIPK3 or FADD overnight at 4°C with gentle rotation.
-
Bead Incubation: Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Washing: Wash the beads 3-5 times with lysis buffer.
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Elution: Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
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Immunoblotting: Analyze the eluted proteins by immunoblotting for RIPK1, FADD, and Caspase-8 to detect the presence of the complex.[3]
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 6. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
GSK-843 Stability and Storage: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of GSK-843. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
For long-term storage, the solid form of this compound should be stored at -20°C.[1][2][3][4] Some suppliers also indicate that short-term storage at 0°C is acceptable.[5] Under these conditions, the compound is stable for at least three to four years.[1][2][4]
Q2: What are the recommended storage conditions for this compound after dissolving it in a solvent?
Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[1][4][6] For shorter periods, storage at -20°C for one to six months is also viable.[1][4][7] If you plan to use the solution frequently, it can be stored at 4°C for up to a week.[6]
Q3: My shipment of this compound arrived at room temperature with the ice pack melted. Is the compound still viable?
Yes, this compound is typically shipped at ambient temperatures or with blue ice.[6] Suppliers indicate that a melted ice pack will not affect the quality of the product.[6]
Q4: I am having trouble dissolving this compound. What can I do?
This compound is soluble in DMSO.[5][6] To aid dissolution, sonication is recommended.[6] It is also crucial to use newly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can significantly impact the solubility of the compound.[1][8][9]
Q5: Is this compound sensitive to light?
The provided documentation from suppliers does not explicitly mention light sensitivity. However, as a general laboratory practice for chemical compounds, it is advisable to store this compound, both in solid and solution form, protected from direct light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not fully dissolve | 1. Insufficient solvent volume.2. Use of old or hydrated DMSO.3. Inadequate mixing. | 1. Ensure you are using a concentration at or below the reported solubility limit (e.g., ≥ 40 mg/mL in DMSO).2. Use a fresh, unopened bottle of anhydrous DMSO.[1][8][9]3. Use sonication to facilitate dissolution.[6] |
| Inconsistent experimental results | 1. Degradation of the compound due to improper storage.2. Multiple freeze-thaw cycles of the stock solution. | 1. Ensure the compound has been stored according to the recommended conditions (-20°C for solid, -80°C for solutions).2. Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[1][4][6] |
| Precipitate forms in stock solution upon storage | 1. The concentration of the solution is too high and has exceeded its solubility at the storage temperature. | 1. Gently warm the solution and vortex or sonicate to redissolve the precipitate before use. Consider preparing a slightly more dilute stock solution for long-term storage. |
Quantitative Data Summary
Storage Conditions and Stability
| Form | Storage Temperature | Duration | Citations |
| Solid (Powder) | -20°C | ≥ 4 years | [2] |
| Solid (Powder) | -20°C | 3 years | [1][4][6] |
| In Solvent | -80°C | 1 year | [1][4][6][7] |
| In Solvent | -20°C | 6 months | [1][7] |
| In Solvent | -20°C | 1 month | [4] |
| In Solvent (Frequent Use) | 4°C | > 1 week | [6] |
Solubility
| Solvent | Concentration | Notes | Citations |
| DMSO | ≥ 40 mg/mL | - | [3] |
| DMSO | 50 mg/mL (132.45 mM) | Ultrasonic and newly opened DMSO recommended | [1] |
| DMSO | 30 mg/mL (79.47 mM) | Sonication recommended | [6] |
Experimental Protocols
General Protocol for Preparing a this compound Stock Solution
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to minimize moisture condensation.
-
Solvent Addition: Add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration.
-
Dissolution: Vortex the vial and use a sonicator bath to ensure the compound is fully dissolved. Visually inspect the solution for any undissolved particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in appropriate vials. Store the aliquots at -80°C for long-term storage.
Protocol for In Vivo Formulation
For in vivo experiments, a common formulation involves a multi-component solvent system. The following is a representative example:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
In a separate tube, add the required volume of the DMSO stock solution to PEG300 and mix until clear.
-
Add Tween-80 to the mixture and mix thoroughly.
-
Finally, add saline to reach the final desired volume and concentration.
-
It is recommended to prepare this formulation fresh for each experiment.[6]
Visual Diagrams
Caption: Workflow for proper handling and preparation of this compound.
Caption: Simplified mechanism of action for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. abmole.com [abmole.com]
- 4. selleckchem.com [selleckchem.com]
- 5. GSK'843 | CAS 1601496-05-2 | RIP3 Kinase Inhibitor | AOBIOUS [aobious.com]
- 6. This compound | RIP kinase | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
Troubleshooting inconsistent results with GSK-843
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GSK-843, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3). This guide is intended for researchers, scientists, and drug development professionals to address common issues and ensure consistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective small molecule inhibitor of RIPK3 kinase.[1][2][3] It binds to the ATP-binding pocket of the RIPK3 kinase domain, preventing the autophosphorylation of RIPK3 and the subsequent phosphorylation of its substrate, Mixed Lineage Kinase Domain-Like protein (MLKL). This action effectively blocks the execution of necroptosis, a form of regulated cell death.[4][5]
Q2: What is the optimal concentration of this compound to inhibit necroptosis?
A2: The effective concentration for inhibiting necroptosis is cell-type dependent but generally falls within the range of 0.04 µM to 1 µM.[6] For most cell lines, a concentration of 0.3-3 µM for 18 hours is sufficient to suppress TNF-induced and virus-induced necroptosis.[1][3]
Q3: I am observing unexpected cell death after this compound treatment. What could be the cause?
A3: A key characteristic of this compound and similar RIPK3 inhibitors is the induction of apoptosis at concentrations higher than those required for necroptosis inhibition.[4][7][8] This is a known on-target effect. If you observe increased cell death, especially if it can be rescued by a pan-caspase inhibitor like z-VAD-FMK, it is likely due to this compound-induced apoptosis.
Q4: How should I store this compound powder and stock solutions?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[2] Stock solutions in DMSO can be stored at -80°C for up to one year.[9] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Troubleshooting Inconsistent Results
Problem 1: High variability in necroptosis inhibition between experiments.
| Potential Cause | Troubleshooting Steps |
| Inconsistent this compound concentration | Ensure accurate and consistent dilution of your this compound stock solution for each experiment. Prepare fresh working solutions from a validated stock for each experiment. |
| Cell passage number and health | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Variability in necroptosis induction | Standardize the concentration and incubation time of the necroptosis-inducing agent (e.g., TNFα, SMAC mimetic, z-VAD-FMK). |
| Incomplete dissolution of this compound | Ensure complete dissolution of this compound in DMSO for the stock solution. For working solutions in aqueous media, ensure the final DMSO concentration is compatible with your cell line and does not cause precipitation. |
Problem 2: Observing apoptosis instead of necroptosis inhibition.
| Potential Cause | Troubleshooting Steps |
| This compound concentration is too high | Perform a dose-response curve to determine the optimal concentration for necroptosis inhibition without inducing apoptosis in your specific cell line. Start with a lower concentration range (e.g., 0.1 - 1 µM). Concentrations of 3-10 µM are known to induce apoptosis.[1][7] |
| Cell line sensitivity | Some cell lines may be more prone to apoptosis in response to RIPK3 inhibition. Confirm the cell death pathway by co-treating with a pan-caspase inhibitor (e.g., z-VAD-FMK). If cell death is rescued, it is apoptotic. |
| Misinterpretation of cell death assays | Use multiple assays to differentiate between apoptosis and necroptosis. For example, combine a viability assay with western blot analysis for cleaved caspase-3 (apoptosis marker) and phosphorylated MLKL (necroptosis marker). |
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 (RIPK3 Binding) | 8.6 nM | [1][3][7] |
| This compound IC50 (RIPK3 Kinase Inhibition) | 6.5 nM | [1][3] |
| Concentration for Necroptosis Inhibition | 0.04 - 3 µM | [1][3][6] |
| Concentration for Apoptosis Induction | 3 - 10 µM | [1][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Cell culture medium
Stock Solution (10 mM):
-
Briefly centrifuge the vial of this compound powder to ensure all powder is at the bottom.
-
Based on the molecular weight of this compound (377.49 g/mol ), calculate the volume of DMSO required to achieve a 10 mM stock solution. For example, for 1 mg of this compound, add 264.9 µL of DMSO.
-
Add the calculated volume of DMSO to the vial.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Working Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. For example, to prepare a 1 µM working solution in 1 mL of medium, add 0.1 µL of the 10 mM stock solution.
-
Mix well by gentle pipetting or vortexing before adding to the cells.
Protocol 2: Cell Viability Assay to Assess Necroptosis and Apoptosis
Materials:
-
Cells of interest
-
96-well white, clear-bottom tissue culture plates
-
This compound working solutions
-
Necroptosis-inducing agents (e.g., TNFα, SMAC mimetic, z-VAD-FMK)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Allow cells to adhere overnight.
-
Pre-treat cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 3, 5, 10 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
To assess necroptosis inhibition, add the necroptosis-inducing cocktail (e.g., TNFα + SMAC mimetic + z-VAD-FMK) to the appropriate wells.
-
To assess apoptosis induction, do not add any other stimuli to the wells treated with this compound.
-
Incubate the plate for the desired time (e.g., 18-24 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.[6][10]
-
Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.[6][10]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6][10]
-
Measure luminescence using a plate reader.
Protocol 3: Western Blot Analysis of Necroptosis and Apoptosis Markers
Materials:
-
Cell lysates from treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-RIPK1, anti-phospho-RIPK3, anti-phospho-MLKL, anti-cleaved caspase-3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Lyse cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Normalize protein concentrations for all samples.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Visualizations
Caption: Signaling pathway of TNFα-induced cell death and the dual effects of this compound.
Caption: Troubleshooting workflow for inconsistent results with this compound.
References
- 1. promega.com [promega.com]
- 2. This compound | RIP kinase | TargetMol [targetmol.com]
- 3. abmole.com [abmole.com]
- 4. A Novel Class of RIP1/RIP3 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4.9. Cell Glo Viability Assay CellTiter-Glo® Assay [bio-protocol.org]
- 7. immune-system-research.com [immune-system-research.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ch.promega.com [ch.promega.com]
Technical Support Center: Optimizing GSK-843 Treatment for Necroptosis Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GSK-843 for the inhibition of necroptosis. This resource offers detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in inhibiting necroptosis?
This compound is a potent and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3).[1] Necroptosis is a form of programmed cell death that is dependent on the kinase activity of RIPK1 and RIPK3.[1][2][3] this compound directly binds to the kinase domain of RIPK3, inhibiting its enzymatic activity and thereby blocking the downstream signaling cascade that leads to necroptotic cell death.[1]
Q2: What is the optimal concentration range for this compound to specifically inhibit necroptosis without inducing apoptosis?
The effective concentration of this compound for inhibiting necroptosis typically ranges from 0.04 to 1 µM.[1][4] It is crucial to perform a dose-response experiment for each cell line and experimental condition to determine the optimal concentration. At concentrations of 3 µM and higher, this compound has been observed to induce apoptosis.[1][5]
Q3: What is the underlying mechanism for this compound-induced apoptosis at higher concentrations?
At concentrations above 1-3 µM, the binding of this compound to RIPK3 can induce a conformational change in RIPK3. This altered conformation facilitates the recruitment of RIPK1 and the formation of a pro-apoptotic complex, which includes FADD and Caspase-8, leading to the activation of the apoptotic cascade.[2][6] This is considered an on-target toxicity of the inhibitor.[2]
Q4: How should I prepare and store this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO).[7][8] For long-term storage, it is recommended to store the powdered form at -20°C for up to three years.[7] Once dissolved in DMSO, the stock solution should be stored at -80°C for up to one year to maintain its stability.[5][7][8] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[8]
Troubleshooting Guide
Issue 1: this compound treatment is causing cell death instead of protecting against necroptosis.
-
Question: I am treating my cells with this compound to inhibit necroptosis, but I am observing increased cell death. What could be the reason?
-
Answer: The most likely reason is that the concentration of this compound is too high, leading to the induction of apoptosis.[1][2][5] It is critical to use this compound within the optimal therapeutic window for necroptosis inhibition (generally 0.04 to 1 µM).[1][4]
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Titrate this compound across a wide range of concentrations (e.g., 0.01 µM to 10 µM) to determine the optimal concentration for necroptosis inhibition and the threshold for apoptosis induction in your specific cell model.
-
Include a Caspase Inhibitor Control: To confirm if the observed cell death is due to apoptosis, include a condition where cells are co-treated with this compound and a pan-caspase inhibitor (e.g., z-VAD-FMK). If the cell death is rescued, it indicates that apoptosis is being induced.[1]
-
Assess Apoptosis Markers: Analyze cells treated with higher concentrations of this compound for markers of apoptosis, such as cleaved caspase-3 and PARP cleavage, by Western blotting.
-
-
Issue 2: Inconsistent or variable results with this compound treatment.
-
Question: I am observing high variability in the efficacy of this compound in inhibiting necroptosis between experiments. What are the potential causes?
-
Answer: Inconsistent results can arise from several factors, including issues with compound stability, cell culture conditions, and the timing of treatment.
-
Troubleshooting Steps:
-
Proper Compound Handling: Ensure that this compound stock solutions are stored correctly at -80°C in aliquots to prevent degradation from multiple freeze-thaw cycles.[5][7][8] Prepare fresh dilutions for each experiment.
-
Consistent Cell Culture Practices: Maintain consistency in cell density, passage number, and media composition, as these can influence cellular responses to both necroptotic stimuli and inhibitors.
-
Optimize Treatment Duration: The optimal pre-incubation time with this compound before inducing necroptosis can vary between cell types. A typical pre-incubation time is 1-2 hours.[9][10][11] It is advisable to perform a time-course experiment to determine the most effective treatment duration for your model.
-
Serum Concentration: The presence of serum proteins in the culture medium can sometimes interfere with the activity of small molecule inhibitors.[12] If you observe significant discrepancies between in vitro kinase assays and cell-based assays, consider reducing the serum concentration during the treatment period, if compatible with your cell line's health.
-
-
Issue 3: Difficulty in detecting necroptosis inhibition by Western blotting.
-
Question: I am unable to see a clear reduction in the phosphorylation of RIPK1, RIPK3, or MLKL after this compound treatment in my Western blots. What could be wrong?
-
Answer: This could be due to suboptimal antibody performance, issues with sample preparation, or the timing of protein extraction.
-
Troubleshooting Steps:
-
Antibody Validation: Ensure that the antibodies you are using for phosphorylated RIPK1 (pRIPK1), pRIPK3, and pMLKL are validated for Western blotting and are specific to the species you are working with.
-
Use of Phosphatase Inhibitors: It is crucial to include a cocktail of phosphatase inhibitors in your cell lysis buffer to preserve the phosphorylation status of your target proteins.
-
Optimize Lysis Buffer: Use a robust lysis buffer, such as RIPA buffer, to ensure complete cell lysis and protein extraction.[13]
-
Time-Course Experiment: The phosphorylation of necroptosis markers is a dynamic process. Collect cell lysates at different time points after inducing necroptosis to identify the peak of phosphorylation and the optimal time to observe the inhibitory effect of this compound.
-
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target | RIPK3 | [1] |
| IC50 (RIPK3 binding) | 8.6 nM | [1][4] |
| IC50 (RIPK3 kinase activity) | 6.5 nM | [1][4] |
Table 2: Recommended Concentration Ranges for this compound in Cell-Based Assays
| Application | Cell Line Examples | Concentration Range | Treatment Duration | Reference |
| Necroptosis Inhibition | HT-29, 3T3SA, L929, MEFs, BMDMs, PECs | 0.04 - 1 µM | 18-24 hours | [4][9] |
| Apoptosis Induction | SVEC, L929, 3T3SA, MEFs | 3 - 10 µM | 18 hours | [1][4][5] |
Experimental Protocols
1. Lactate Dehydrogenase (LDH) Assay for Measuring Necroptosis
This assay quantifies the release of LDH from cells with compromised plasma membrane integrity, a hallmark of necroptosis.
-
Materials:
-
Cells of interest seeded in a 96-well plate
-
This compound
-
Necroptosis-inducing stimulus (e.g., TNF-α + z-VAD-FMK + Smac mimetic)
-
LDH cytotoxicity assay kit
-
96-well plate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.01 to 10 µM) for 1-2 hours.
-
Induce necroptosis by adding the appropriate stimulus to the wells. Include control wells for spontaneous LDH release (no stimulus) and maximum LDH release (lysis buffer provided in the kit).
-
Incubate the plate for the desired duration (e.g., 18-24 hours).
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity based on the manufacturer's instructions.
-
2. Western Blotting for Phosphorylated Necroptosis Markers
This protocol allows for the detection of key phosphorylated proteins in the necroptosis signaling pathway.
-
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
Necroptosis-inducing stimulus
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
Primary antibodies: anti-pRIPK1 (Ser166), anti-pRIPK3 (Thr231/Ser232 for mouse), anti-pMLKL (Ser358 for human, Ser345 for mouse)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
-
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with this compound for 1-2 hours.
-
Induce necroptosis for the desired time.
-
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Centrifuge the lysates at high speed to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a standard protein assay (e.g., BCA).
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Visualizations
Caption: Necroptosis signaling pathway and points of this compound intervention.
Caption: General experimental workflow for studying this compound effects on necroptosis.
Caption: Troubleshooting logic for unexpected cell death with this compound.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Novel Class of RIP1/RIP3 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | RIP kinase | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 10. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
GSK-843 Cytotoxicity Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GSK-843 in their experiments. The information is tailored for scientists and professionals in drug development, focusing on the cytotoxic effects of this compound across various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3). It binds to the RIPK3 kinase domain with a high affinity, inhibiting its kinase activity.[1][2] While this compound is effective at blocking necroptosis, a form of programmed cell death dependent on RIPK3 activity, it has also been observed to induce apoptosis at higher concentrations.[3][4][5]
Q2: In which cell lines has the cytotoxicity of this compound been evaluated?
The cytotoxic effects of this compound have been documented in a variety of both human and murine cell lines. These include:
-
Murine: SVEC (endothelial cells), L929 (fibrosarcoma), 3T3SA (fibroblasts), and mouse embryo fibroblasts (MEFs).[1][6]
-
Human: HT-29 (colon adenocarcinoma).[7]
Additionally, its activity has been assessed in primary cells such as mouse bone-marrow-derived macrophages (BMDMs), thioglycolate-elicited peritoneal macrophages (PECs), and primary human neutrophils.[3][7]
Q3: this compound is a RIPK3 inhibitor. Why does it induce cell death?
While this compound inhibits the kinase activity of RIPK3 to block necroptosis, at higher concentrations (typically 3-10 µM), it can paradoxically trigger a different cell death pathway: apoptosis.[1][3] This occurs because the binding of this compound to RIPK3 is thought to induce a conformational change in the RIPK3 protein. This altered conformation facilitates the recruitment of RIPK1, FADD, and Caspase-8, leading to the formation of a pro-apoptotic complex similar to the Ripoptosome and subsequent activation of the apoptotic cascade.[4][7][8]
Q4: What are the typical concentrations of this compound that induce cytotoxicity?
Cytotoxicity, specifically apoptosis, is generally observed at concentrations of 3 µM and higher.[1][3][5] In several cell lines, including SVEC, L929, 3T3SA, and MEFs, treatment with 3 µM and 10 µM this compound for 18 hours resulted in decreased cell viability and the induction of apoptosis.[1][6] It is crucial to distinguish this from its necroptosis-inhibiting activity, which occurs at much lower concentrations (in the nanomolar range for in vitro kinase inhibition and 0.04 to 1 µM for cellular necroptosis inhibition).[3]
Troubleshooting Guide
Issue 1: I am observing unexpected cell death in my experiments with this compound, even though I am trying to inhibit necroptosis.
-
Possible Cause: The concentration of this compound being used may be too high, leading to the induction of apoptosis.
-
Solution:
-
Review Concentration: Ensure the concentration of this compound is within the optimal range for necroptosis inhibition (typically below 1 µM in cell-based assays) and below the threshold for inducing apoptosis (≥ 3 µM).
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration for necroptosis inhibition without inducing significant cytotoxicity in your specific cell line.
-
Include a Caspase Inhibitor: To confirm that the observed cell death is apoptosis, perform a co-treatment with a pan-caspase inhibitor, such as z-VAD-fmk. The reversal of cell death in the presence of a caspase inhibitor would indicate that the cytotoxicity is caspase-dependent apoptosis.[3][7]
-
Issue 2: My results with this compound are inconsistent across different cell lines.
-
Possible Cause: The expression levels of key signaling proteins like RIPK3, RIPK1, and caspases can vary significantly between cell lines, influencing their sensitivity to this compound-induced apoptosis.
-
Solution:
-
Characterize Your Cell Line: Before extensive experimentation, perform baseline characterization of your cell line's protein expression levels for key components of the necroptosis and apoptosis pathways (e.g., via Western blot for RIPK3, RIPK1, Caspase-8).
-
Consult Literature: Review literature for data on the specific cell lines you are using to understand their known sensitivities to perturbations of cell death pathways.
-
Data Presentation
Table 1: Summary of this compound Cytotoxic Effects in Various Cell Lines
| Cell Line | Species | Cell Type | Concentration | Incubation Time | Observed Effect | Citation |
| SVEC | Murine | Endothelial | 3 µM, 10 µM | 18 hours | Decreased cell viability, induced apoptosis | [1][6] |
| L929 | Murine | Fibrosarcoma | 3 µM, 10 µM | 18 hours | Decreased cell viability, induced apoptosis | [1][6] |
| 3T3SA | Murine | Fibroblast | 3 µM, 10 µM | 18 hours | Decreased cell viability, induced apoptosis | [1][6] |
| MEF | Murine | Embryo Fibroblast | 3 µM, 10 µM | 18 hours | Decreased cell viability, induced apoptosis | [1][6] |
| HT-29 | Human | Colon Adenocarcinoma | 3 µM, 10 µM | Not specified | Triggered cell death (reversible by zVAD) | [7] |
Table 2: In Vitro Inhibitory Potency of this compound
| Target | Assay Type | IC50 | Citation |
| RIPK3 Kinase Domain Binding | Biochemical | 8.6 nM | [1][2][3] |
| RIPK3 Kinase Activity | Biochemical | 6.5 nM | [1][3] |
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
This protocol is adapted from methodologies used to assess the cytotoxic effects of this compound.[4][9]
-
Cell Seeding: Plate cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death if desired.
-
Incubation: Incubate the plate for the desired duration (e.g., 18-24 hours) at 37°C in a 5% CO2 incubator.
-
Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Lysis and Luminescence Measurement: Add the CellTiter-Glo® reagent to each well, mix gently, and incubate at room temperature for 10 minutes to lyse the cells and stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | RIP kinase | TargetMol [targetmol.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Class of RIP1/RIP3 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
Technical Support Center: Overcoming GSK-843 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with GSK-843, a potent inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective and potent inhibitor of RIPK3. It binds to the kinase domain of RIPK3, preventing its phosphorylation and activation.[1][2] The primary downstream effect of RIPK3 inhibition is the blockade of necroptosis, a form of regulated cell death.
Q2: I'm not observing the expected level of necroptosis inhibition with this compound. What are the possible reasons?
Several factors could contribute to a lack of efficacy. These include:
-
Suboptimal concentration: Ensure you are using the appropriate concentration range for necroptosis inhibition (typically in the nanomolar to low micromolar range).
-
Cell line-specific sensitivity: Not all cell lines are equally sensitive to necroptosis induction or this compound inhibition.
-
Low RIPK3 expression: The target protein, RIPK3, may be expressed at very low or undetectable levels in your cancer cell line.
-
Downstream pathway defects: Other components of the necroptosis pathway, such as MLKL (Mixed Lineage Kinase Domain-Like), may be absent or non-functional.
-
Compound integrity: Verify the quality and stability of your this compound compound.
Q3: My cells are dying after treatment with this compound, but it doesn't look like necroptosis. What could be happening?
This compound exhibits a dual, concentration-dependent effect. While it inhibits necroptosis at lower concentrations, higher concentrations (typically 3-10 µM) can induce apoptosis.[1][3] This apoptosis is caspase-dependent and still requires the presence of RIPK3.[3][4]
Q4: Could my cells be developing resistance to this compound?
While classical drug resistance mechanisms are possible, a more common reason for a lack of response to this compound is the inherent resistance of the cancer cells to necroptosis. This can occur through several mechanisms:
-
Loss of RIPK3 expression: Some cancer types, driven by oncogenes like BRAF and AXL, progressively lose RIPK3 expression, rendering them insensitive to necroptosis induction and, consequently, to this compound's primary effect.[5][6][7]
-
Upregulation of anti-necroptotic proteins: Cells may adapt by overexpressing proteins that inhibit the necroptosis pathway.
-
Activation of alternative survival pathways: Cancer cells can compensate for the inhibition of one pathway by upregulating others.
Q5: Are there ways to overcome resistance to necroptosis?
Yes, research suggests a few strategies:
-
Inhibition of oncogenic drivers: In cell lines where BRAF or AXL are driving RIPK3 downregulation, treatment with BRAF or AXL inhibitors has been shown to restore RIPK3 expression and sensitivity to necroptosis.[5][7][8]
-
Combination therapies: Combining this compound with other anti-cancer agents that target alternative survival pathways may be effective.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during experiments with this compound.
Problem 1: No inhibition of necroptosis observed.
| Possible Cause | Troubleshooting Step |
| Incorrect this compound concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a range from nanomolar to low micromolar. |
| Low or absent RIPK3/MLKL expression | Verify the expression levels of RIPK3 and its substrate MLKL in your cell line using Western Blot. |
| Faulty necroptosis induction | Ensure your method of inducing necroptosis (e.g., TNF-α + SMAC mimetic + Z-VAD-FMK) is effective in a positive control cell line. |
| Compound degradation | Use a fresh stock of this compound and protect it from light and repeated freeze-thaw cycles. |
Problem 2: Unexpected cell death upon this compound treatment.
| Possible Cause | Troubleshooting Step |
| Induction of apoptosis at high concentrations | Lower the concentration of this compound to the range effective for necroptosis inhibition. Co-treat with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to confirm if the cell death is caspase-dependent. |
| Off-target effects | While this compound is selective, consider potential off-target effects at very high concentrations. Review the literature for known off-targets. |
Problem 3: Cell line appears to be resistant to this compound.
| Possible Cause | Troubleshooting Step |
| Downregulation of necroptotic machinery | Assess the expression of key necroptosis proteins (RIPK1, RIPK3, MLKL) by Western Blot. If RIPK3 is low, investigate the status of oncogenes like BRAF and AXL. |
| Activation of alternative cell death or survival pathways | Explore the involvement of other cell death pathways like apoptosis or autophagy. Use specific inhibitors to dissect the mechanism. |
| Increased drug efflux | Measure the activity of drug efflux pumps using a fluorescent substrate assay. Co-treatment with an efflux pump inhibitor may restore sensitivity. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| RIPK3 Kinase Inhibition (IC50) | 6.5 nM | [1][2] |
| RIPK3 Binding Affinity (IC50) | 8.6 nM | [1][2] |
| Necroptosis Inhibition Range | 0.3 - 3 µM | [1] |
| Apoptosis Induction Range | 3 - 10 µM | [1][3] |
Table 2: Example Cell Lines and Reported Responses to this compound
| Cell Line | Treatment | Observed Effect | Reference |
| SVEC, L929, 3T3SA, MEF | 3 and 10 µM this compound (18 hours) | Decreased cell viability, caspase activation, and apoptosis | [1] |
| 3T3-SA and SVEC4-10 | 0.3, 1, and 3 µM this compound (18 hours) | Dose-dependent suppression of TNF-induced death and virus-induced necrosis | [9] |
| Human HT-29 | Increasing concentrations of this compound | Blocked TNF-induced necroptosis | [3] |
| Murine Peritoneal Exudate Cells (PECs) | Increasing concentrations of this compound | Blocked TNF-induced necroptosis | [3] |
Experimental Protocols
Cell Viability Assays
a) MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with this compound and/or necroptosis-inducing agents for the desired time.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.[10][11][12]
-
b) CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
-
Materials:
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well or 384-well plates
-
-
Protocol:
-
Seed cells in an opaque-walled multiwell plate.
-
Treat cells with the desired compounds.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Western Blot for Necroptosis Proteins
This technique is used to detect the expression levels of key proteins in the necroptosis pathway.
-
Protocol:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against RIPK1, RIPK3, MLKL, or their phosphorylated forms overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[16][17]
-
Immunoprecipitation of RIPK1-RIPK3 Complex
This method is used to study the interaction between RIPK1 and RIPK3, a key step in necrosome formation.
-
Protocol:
-
Lyse cells in a non-denaturing lysis buffer.
-
Pre-clear the lysate with Protein A/G agarose beads.
-
Incubate the lysate with an anti-RIPK1 or anti-RIPK3 antibody overnight at 4°C.
-
Add Protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads several times with lysis buffer.
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western Blot using antibodies against RIPK1 and RIPK3.[18][19]
-
Flow Cytometry for Apoptosis and Necroptosis
This technique allows for the quantitative distinction between live, apoptotic, and necrotic/necroptotic cells.
-
Materials:
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Binding Buffer
-
-
Protocol:
-
Harvest cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Visualizations
Caption: Signaling pathway of this compound's dual mechanism of action.
Caption: Experimental workflow for troubleshooting this compound efficacy.
Caption: Logical relationships of potential this compound resistance mechanisms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BRAF and AXL oncogenes drive RIPK3 expression loss in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BRAF and AXL oncogenes drive RIPK3 expression loss in cancer | PLOS Biology [journals.plos.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. 細胞計數與健康分析 [sigmaaldrich.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 14. OUH - Protocols [ous-research.no]
- 15. ch.promega.com [ch.promega.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. genscript.com [genscript.com]
- 20. Detection of apoptosis and necrosis by flow cytometry [bio-protocol.org]
- 21. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 22. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
GSK-843 batch-to-batch variability and quality control
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the RIPK3 inhibitor, GSK-843.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3 or RIPK3).[1][2][3][4][5] Its primary mechanism of action is to bind to the kinase domain of RIPK3, thereby inhibiting its enzymatic activity.[1][2][3][6] RIPK3 is a key regulator of necroptosis, a form of programmed necrotic cell death. By inhibiting RIPK3, this compound can block necroptotic cell death in various experimental models.[5][6]
Q2: I am observing unexpected or inconsistent results in my cell viability assays. What could be the cause?
Inconsistent results with this compound can arise from several factors:
-
Concentration-dependent effects: this compound exhibits a dual effect based on its concentration. At lower concentrations, it inhibits necroptosis as intended. However, at higher concentrations (often just two-fold greater than the EC50 for necroptosis inhibition), it can induce apoptosis.[7][8] This is a critical factor to consider and requires careful dose-response experiments.
-
Batch-to-batch variability: While detailed manufacturing data is not publicly available, variations in the purity and activity of this compound between different batches or from different suppliers can occur. It is crucial to obtain and review the Certificate of Analysis (CoA) for each new batch.
-
Compound stability and storage: Improper storage of this compound can lead to its degradation and loss of activity. It is sensitive to repeated freeze-thaw cycles.[2]
Q3: How can I be sure that the cell death I am observing is apoptosis and not necroptosis?
To differentiate between apoptosis and necroptosis, you can perform the following control experiments:
-
Caspase inhibition: Co-treatment of your cells with a pan-caspase inhibitor, such as z-VAD-FMK, will block apoptosis but not necroptosis. If this compound is inducing apoptosis, you will see a rescue of cell viability in the presence of the caspase inhibitor.[7][9]
-
Caspase activity assays: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7. An increase in their activity upon treatment with this compound would indicate the induction of apoptosis.[7]
Q4: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO.[2][5] For long-term storage, it should be stored as a powder at -20°C for up to 3 years or in a DMSO stock solution at -80°C for up to 1 year.[2][3] To avoid degradation, it is recommended to aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.[2]
Troubleshooting Guide
Issue 1: Increased cell death observed with this compound treatment in a necroptosis inhibition experiment.
-
Question: I am trying to inhibit TNF-α-induced necroptosis, but the addition of this compound is leading to more cell death than my positive control for necroptosis. Why is this happening?
-
Answer: This is a common issue and is likely due to the concentration of this compound being too high, leading to the induction of apoptosis.[7][8][10] It has been reported that concentrations of this compound as low as 3 µM can trigger apoptosis in some cell lines.[3][9]
Troubleshooting Steps:
-
Perform a dose-response curve: Test a wide range of this compound concentrations to determine the optimal concentration for necroptosis inhibition without inducing apoptosis in your specific cell line.
-
Include a caspase inhibitor control: Co-treat cells with this compound and a pan-caspase inhibitor (e.g., z-VAD-FMK). If the observed cell death is due to apoptosis, the caspase inhibitor will rescue the cells.[7][9]
-
Assess markers of apoptosis: Measure caspase-3/7 activity or perform western blotting for cleaved PARP to confirm if apoptosis is being induced.
-
Issue 2: My this compound appears to have lost activity over time.
-
Question: My stock solution of this compound is no longer effectively inhibiting necroptosis, even at previously validated concentrations. What could be the reason?
-
Answer: Loss of activity is likely due to improper storage and handling. This compound stock solutions are susceptible to degradation with repeated freeze-thaw cycles.[2]
Troubleshooting Steps:
-
Prepare fresh stock solutions: If you suspect your current stock has degraded, prepare a fresh stock solution from powder.
-
Aliquot stock solutions: To prevent future degradation, aliquot your this compound stock solution into single-use volumes and store them at -80°C.[2][3]
-
Verify solvent quality: Ensure that the DMSO used to dissolve this compound is anhydrous and of high quality, as moisture can affect the stability of the compound.[2]
-
Quantitative Data Summary
Table 1: Reported Potency of this compound
| Parameter | Value | Notes |
| IC50 (Binding to RIPK3) | 8.6 nM | Concentration required to displace 50% of a radiolabeled ligand from the RIPK3 kinase domain.[1][2][3][4][6] |
| IC50 (Kinase Inhibition) | 6.5 nM | Concentration required to inhibit 50% of the enzymatic activity of RIPK3 in a cell-free assay.[1][2][3][5][6] |
| EC50 (Necroptosis Inhibition) | <0.12 to 3 µM | Effective concentration to inhibit 50% of TNF/Z-VAD-FMK/IAP agonist-induced cell necrosis in human and mouse cells.[1] |
Experimental Protocols
Protocol 1: Assessing this compound Mediated Inhibition of TNF-α-Induced Necroptosis
This protocol is designed to determine the effective concentration of this compound for inhibiting necroptosis and to identify the concentration at which it may induce apoptosis.
Materials:
-
Cell line susceptible to TNF-α-induced necroptosis (e.g., HT-29, L929)
-
This compound
-
TNF-α (Tumor Necrosis Factor-alpha)
-
z-VAD-FMK (pan-caspase inhibitor)
-
SMAC mimetic (e.g., BV6)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound in cell culture medium across a range of concentrations (e.g., 0.01 µM to 30 µM). Also, prepare a 2X stock of your necroptosis-inducing cocktail (e.g., TNF-α, SMAC mimetic, and z-VAD-FMK).
-
Treatment:
-
Control Wells: Add medium only (untreated), medium with DMSO (vehicle control), and the necroptosis-inducing cocktail only (positive control for necroptosis).
-
This compound Treatment Wells: Pre-treat cells with the 2X this compound solutions for 1-2 hours.
-
Induction of Necroptosis: Add the 2X necroptosis-inducing cocktail to the this compound pre-treated wells.
-
Apoptosis Control Wells: Include wells with this compound alone (to test for apoptosis induction) and this compound with the necroptosis cocktail and a caspase inhibitor (to confirm on-target necroptosis inhibition).
-
-
Incubation: Incubate the plate for the desired time period (e.g., 18-24 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability as a function of this compound concentration. Determine the EC50 for necroptosis inhibition and observe any cytotoxic effects at higher concentrations.
Visualizations
References
- 1. abmole.com [abmole.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | RIP kinase | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 9. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to GSK-843 and GSK'872 for RIPK3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used small molecule inhibitors of Receptor-Interacting Protein Kinase 3 (RIPK3): GSK-843 and GSK'872. RIPK3 is a critical mediator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases, making its inhibition a key therapeutic strategy. This document outlines the performance of these inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Performance Comparison
Both this compound and GSK'872 are potent and selective inhibitors of RIPK3 kinase activity. They bind to the RIPK3 kinase domain with high affinity, effectively blocking its downstream signaling in the necroptosis pathway. However, a key characteristic of both inhibitors is their dose-dependent induction of apoptosis, a crucial consideration for experimental design.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and GSK'872 based on available in vitro data.
| Parameter | This compound | GSK'872 | Reference |
| RIPK3 Binding Affinity (IC50) | 8.6 nM | 1.8 nM | [1] |
| RIPK3 Kinase Inhibition (IC50) | 6.5 nM | 1.3 nM | [1] |
| Apoptosis Induction Concentration | ≥ 3 µM | ≥ 3 µM | [1][2] |
Note: IC50 values in cell-based assays are typically 100- to 1000-fold higher than in cell-free biochemical assays.[1]
Mechanism of Action and Signaling Pathways
This compound and GSK'872 are Type I kinase inhibitors, meaning they compete with ATP for binding to the active site of the RIPK3 kinase domain.[2] By inhibiting the kinase activity of RIPK3, these compounds prevent the phosphorylation of its downstream substrate, Mixed Lineage Kinase Domain-Like protein (MLKL), a key event in the execution of necroptosis.
However, at higher concentrations (typically above 3 µM), both inhibitors have been observed to induce apoptosis.[1][2] This off-target effect is thought to be mediated by a conformational change in RIPK3 upon inhibitor binding, which promotes the recruitment of RIPK1 and the formation of a pro-apoptotic complex.[2]
RIPK3 Signaling Pathway in Necroptosis
The diagram below illustrates the canonical necroptosis signaling pathway and the points of inhibition by this compound and GSK'872.
Apoptosis Induction by RIPK3 Inhibitors
The following diagram illustrates the proposed mechanism of apoptosis induction by this compound and GSK'872 at high concentrations.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of findings.
In Vitro RIPK3 Kinase Inhibition Assay
This assay determines the concentration at which an inhibitor reduces the enzymatic activity of RIPK3 by 50% (IC50).
Workflow:
Methodology:
-
Reagent Preparation:
-
Recombinant human RIPK3 is diluted in kinase assay buffer.
-
A stock solution of ATP and a suitable substrate (e.g., myelin basic protein) is prepared in kinase buffer.
-
Serial dilutions of this compound and GSK'872 are prepared in DMSO and then diluted in kinase buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the diluted compounds and recombinant RIPK3.
-
Initiate the kinase reaction by adding the ATP/substrate solution.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction using a suitable reagent.
-
-
Detection and Analysis:
-
Quantify the amount of ADP produced, which is proportional to kinase activity, using a detection reagent such as ADP-Glo™ (Promega).
-
Measure luminescence using a plate reader.
-
Plot the percentage of kinase inhibition against the log concentration of the inhibitor and determine the IC50 value using non-linear regression analysis.
-
Cell Viability Assay for Necroptosis Inhibition
This assay measures the ability of the inhibitors to protect cells from necroptosis induced by a stimulus.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells susceptible to necroptosis (e.g., HT-29 or L929 cells) in a 96-well plate.
-
Pre-treat the cells with a serial dilution of this compound or GSK'872 for 1-2 hours.
-
Induce necroptosis by adding a combination of TNF-α, a Smac mimetic (to inhibit cIAPs), and a pan-caspase inhibitor (e.g., z-VAD-FMK, to block apoptosis).
-
-
Viability Measurement:
-
After a suitable incubation period (e.g., 24-48 hours), assess cell viability using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels, or by using a dye exclusion assay with propidium iodide.
-
Measure luminescence or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the viability of treated cells to that of untreated controls.
-
Plot the percentage of cell viability against the inhibitor concentration to determine the EC50 value.
-
Caspase Activation Assay for Apoptosis Detection
This assay quantifies the activity of caspases, key executioners of apoptosis, to confirm the pro-apoptotic effects of the inhibitors at high concentrations.
Methodology:
-
Cell Treatment:
-
Seed cells in a 96-well plate.
-
Treat the cells with high concentrations of this compound or GSK'872 (e.g., 3-10 µM). Include a positive control for apoptosis (e.g., staurosporine) and an untreated control.
-
-
Caspase Activity Measurement:
-
After the desired treatment time, lyse the cells and add a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7).
-
Incubate to allow for cleavage of the substrate by active caspases.
-
Measure the fluorescence intensity, which is proportional to caspase activity, using a fluorescence plate reader.
-
-
Data Analysis:
-
Compare the fluorescence signal from inhibitor-treated cells to that of the controls to determine the fold-increase in caspase activity.
-
Selectivity Profile
Conclusion
This compound and GSK'872 are both potent and selective inhibitors of RIPK3, making them valuable tools for studying necroptosis. GSK'872 demonstrates a slightly higher potency in biochemical assays. A critical consideration for researchers is the concentration-dependent induction of apoptosis by both compounds. It is therefore essential to carefully titrate the inhibitor concentration to ensure specific inhibition of necroptosis without triggering apoptosis. The experimental protocols provided in this guide offer a framework for researchers to evaluate and utilize these inhibitors effectively in their studies of RIPK3-mediated cellular processes.
References
A Comparative Analysis of GSK-843 and Other RIPK3 Inhibitors for Necroptosis Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of GSK-843 with other prominent inhibitors of Receptor-Interacting Protein Kinase 3 (RIPK3), a key mediator of necroptotic cell death. The information presented herein is intended to assist researchers in selecting the most appropriate tool compounds for their studies in inflammation, neurodegeneration, and other pathologies where necroptosis plays a critical role. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of relevant biological pathways and workflows.
Introduction to RIPK3 and Necroptosis
Necroptosis is a form of regulated necrosis that is orchestrated by a signaling cascade involving RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL).[1] Upon stimuli such as TNF-α, Toll-like receptor activation, or viral infection, RIPK1 and RIPK3 are recruited to form a signaling complex known as the necrosome.[2][3] Within this complex, RIPK3 becomes phosphorylated and activated, leading to the subsequent phosphorylation and oligomerization of MLKL.[4][5] The activated MLKL oligomers translocate to the plasma membrane, inducing membrane permeabilization and cell death.[6] Given its central role, RIPK3 has emerged as a key therapeutic target for diseases driven by excessive necroptosis.
Quantitative Comparison of RIPK3 Inhibitors
The following table summarizes the in vitro potency of this compound and other selected RIPK3 inhibitors. It is important to note that direct comparison of IC50 and EC50 values should be made with caution, as experimental conditions can vary between studies.
| Inhibitor | Target(s) | In Vitro Potency (IC50) | Cellular Potency (EC50) | Key Characteristics |
| This compound | RIPK3 | Binds RIPK3 kinase domain with an IC50 of 8.6 nM; Inhibits kinase activity with an IC50 of 6.5 nM.[7][8] | Inhibits TNF-induced necroptosis in human and mouse cells (EC50 range <0.12 to 3 μM).[8] | Potent and selective RIPK3 inhibitor. At higher concentrations (>3µM), it can induce apoptosis.[7][8] |
| GSK-872 | RIPK3 | Binds RIPK3 kinase domain with an IC50 of 1.8 nM; Inhibits kinase activity with an IC50 of 1.3 nM.[6][9] | Inhibits TNF-induced necroptosis in HT-29 cells with an EC50 of 1.51 µM and in MEF cells with an EC50 of 2.51 µM. | Highly potent and selective for RIPK3 over a large panel of other kinases.[10] Also induces apoptosis at higher concentrations. |
| GSK-840 | RIPK3 | Binds RIPK3 kinase domain with an IC50 of 0.9 nM; Inhibits kinase activity with an IC50 of 0.3 nM.[7] | Data not readily available in a directly comparable format. | Structurally distinct from this compound and GSK-872.[8] |
| Zharp-99 | RIPK3 | Exhibits higher inhibitory activity against human RIPK3 in vitro compared to GSK'872. Kd of 1.35 nM.[4][10] | More efficient inhibitor of TNF-induced necroptosis in HT-29 cells compared to GSK'872.[4] | Potent RIPK3 inhibitor that does not affect RIPK1 kinase activity.[4][10] |
| UH15-38 | RIPK3 | IC50 of 20 nM.[4][7] | Effectively blocks influenza A virus-activated necroptosis.[4] | A potent and selective RIPK3 inhibitor. |
Experimental Protocols
In Vitro RIPK3 Kinase Assay
This protocol is adapted from a method used to characterize Zharp-99 and is suitable for assessing the direct inhibitory effect of compounds on RIPK3 kinase activity.[4]
Materials:
-
Recombinant human RIPK3 protein
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer (25 mM HEPES pH 7.2, 12.5 mM MnCl2, 5 mM EGTA, 20 mM MgCl2, 12.5 mM β-glycerol phosphate, 2 mM EDTA, 2 mM DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well white opaque plates
Procedure:
-
Prepare a reaction mixture containing recombinant human RIPK3 protein in the kinase assay buffer.
-
Add the test compounds at various concentrations (typically a serial dilution) or DMSO (vehicle control) to the reaction mixture.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a solution of ATP (final concentration 50 µM) and MBP (final concentration 20 µM).
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. Luminescence is measured using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay for Necroptosis
This protocol utilizes the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) to quantify cell viability by measuring ATP levels, which is a common method to assess the protective effect of RIPK3 inhibitors against necroptosis.[11][12]
Materials:
-
Cells susceptible to necroptosis (e.g., HT-29, L929, or primary cells)
-
Cell culture medium
-
Necroptosis-inducing stimuli (e.g., TNF-α, SMAC mimetic, and a pan-caspase inhibitor like z-VAD-FMK)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
CellTiter-Glo® 2.0 Reagent
-
Opaque-walled 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Seed cells in an opaque-walled multiwell plate at a predetermined density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle control) for 1-2 hours.
-
Induce necroptosis by adding the appropriate stimuli to the cell culture medium.
-
Incubate the plate for a predetermined time (e.g., 18-24 hours) under standard cell culture conditions.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® 2.0 Reagent equal to the volume of cell culture medium in each well.[13]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[14]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Determine the EC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Immunoprecipitation of the RIPK1-RIPK3 Necrosome
This protocol is designed to isolate the necrosome complex to assess the effect of inhibitors on its formation.[5]
Materials:
-
Macrophages (e.g., primary bone marrow-derived macrophages or RAW 264.7)
-
Necroptosis-inducing stimuli (e.g., LPS and z-VAD-FMK)
-
Test compounds (e.g., this compound)
-
Cell lysis buffer (e.g., containing NP-40 and Triton X-100)
-
Antibody against a component of the necrosome (e.g., anti-RIPK1 or anti-FLAG if using tagged proteins)
-
Protein A/G magnetic beads
-
Wash buffer
-
SDS-PAGE sample buffer
-
Western blotting reagents and antibodies (anti-RIPK1, anti-RIPK3, anti-pRIPK3)
Procedure:
-
Seed cells and allow them to grow to a suitable confluency.
-
Pre-treat the cells with the test compound or DMSO for 1-2 hours.
-
Stimulate the cells with necroptosis-inducing agents for the desired time.
-
Lyse the cells on ice with the cell lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the cell lysates by centrifugation.
-
Incubate the supernatant with the primary antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and heating.
-
Analyze the immunoprecipitated proteins by Western blotting using antibodies against RIPK1 and RIPK3 to assess the interaction between the two proteins.
Visualizing Key Pathways and Processes
RIPK3 Signaling Pathway in Necroptosis
The following diagram illustrates the central role of RIPK3 in the necroptosis signaling cascade and highlights the points of intervention for RIPK3 inhibitors.
Caption: RIPK3 signaling pathway leading to necroptosis.
Experimental Workflow for Evaluating RIPK3 Inhibitors
This workflow diagram outlines the key steps in the preclinical evaluation of a novel RIPK3 inhibitor.
Caption: Experimental workflow for RIPK3 inhibitor evaluation.
Logical Relationship of Key Necroptosis Players
This diagram illustrates the hierarchical relationship and key interactions between the core components of the necroptotic machinery.
Caption: Core components of the necroptosis pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 11. Measuring cell survival and cell death [bio-protocol.org]
- 12. OUH - Protocols [ous-research.no]
- 13. promega.com [promega.com]
- 14. ch.promega.com [ch.promega.com]
GSK-843's Specificity for RIPK3: A Comparative Analysis
In the landscape of necroptosis research, the specificity of chemical probes is paramount for dissecting the intricate signaling pathways and validating novel therapeutic targets. GSK-843 has emerged as a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a key mediator of programmed necrosis. This guide provides a comprehensive comparison of this compound with other commonly used RIPK3 inhibitors, supported by experimental data and detailed protocols to aid researchers in their selection of the most appropriate tool for their studies.
Quantitative Comparison of RIPK3 Inhibitors
The following table summarizes the in vitro potency of this compound and alternative compounds targeting the necroptosis pathway. It is crucial to note the different mechanisms of action when comparing these inhibitors.
| Compound | Target | Mechanism of Action | Binding Affinity (IC50, nM) | Kinase Inhibition (IC50, nM) |
| This compound | RIPK3 | ATP-competitive | 8.6[1] | 6.5[1] |
| GSK'872 | RIPK3 | ATP-competitive | 1.8[1] | 1.3[1] |
| Dabrafenib | B-Raf, RIPK3 | ATP-competitive | Not consistently reported for RIPK3 | Potent inhibition observed[2] |
| Necrosulfonamide | MLKL | Covalent modification of Cys86 | Not Applicable | Not Applicable |
Note: Dabrafenib is a clinically approved B-Raf inhibitor with off-target activity against RIPK3.[2][3][4][5] Necrosulfonamide acts downstream of RIPK3, inhibiting the executioner protein MLKL.[6][7][8]
Experimental Protocols
Detailed methodologies are provided below for key assays used to validate the specificity and efficacy of RIPK3 inhibitors.
In Vitro RIPK3 Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay biochemically quantifies the ability of a compound to inhibit RIPK3 kinase activity by measuring the amount of ADP produced.
Materials:
-
Recombinant human RIPK3 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase reaction buffer (25 mM HEPES pH 7.2, 12.5 mM MnCl2, 20 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 12.5 mM β-glycerophosphate, 2 mM DTT)[9]
-
Test compounds (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 5 µL of recombinant RIPK3 enzyme in kinase reaction buffer.
-
Add 2.5 µL of the test compound or DMSO (vehicle control) to the wells and incubate for 30 minutes at room temperature.[9]
-
Initiate the kinase reaction by adding 2.5 µL of a mixture containing ATP and MBP substrate.[9]
-
Incubate the reaction for 2 hours at room temperature.[9]
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit manufacturer's protocol.[9]
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to assess the direct binding of a compound to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.
Materials:
-
HT-29 cells (or other suitable cell line expressing RIPK3)
-
Test compounds (e.g., this compound)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for protein quantification (e.g., BCA assay)
-
Equipment for Western blotting
Procedure:
-
Treat cultured HT-29 cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step to 4°C.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation.
-
Quantify the amount of soluble RIPK3 in the supernatant by Western blotting.
-
Plot the amount of soluble RIPK3 against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Western Blotting for Necroptosis Markers
This protocol allows for the detection of key proteins in the necroptosis pathway, including the phosphorylated (activated) forms of RIPK3 and its substrate MLKL.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1.0% Triton X-100, 1 mM EDTA, 10% glycerol, with protease and phosphatase inhibitors)[9]
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-RIPK3
-
Anti-phospho-RIPK3 (pS227)
-
Anti-MLKL
-
Anti-phospho-MLKL (pS358)
-
Anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer on ice for 30 minutes, followed by centrifugation to pellet cell debris.[9]
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizing the Molecular Interactions and Experimental Design
To further clarify the context of this compound's action and the experimental approach to its validation, the following diagrams are provided.
Caption: The necroptosis signaling pathway initiated by TNFα, highlighting the points of intervention for this compound and Necrosulfonamide.
Caption: A logical workflow for validating the specificity of a RIPK3 inhibitor like this compound, from initial biochemical screening to cellular target engagement and selectivity profiling.
Concluding Remarks
This compound is a highly potent and selective inhibitor of RIPK3, making it a valuable tool for studying necroptosis. However, researchers should be aware of its potential to induce apoptosis at higher concentrations.[10][11] When selecting an inhibitor, it is essential to consider the specific experimental context and the mechanism of action of each compound. For instance, while this compound and GSK'872 directly target RIPK3's kinase activity, Necrosulfonamide provides a means to investigate the pathway downstream of RIPK3 activation. Dabrafenib, while an effective RIPK3 inhibitor, has a primary indication as a B-Raf inhibitor, and its use should be carefully considered in experimental systems where B-Raf signaling is relevant. The provided protocols and diagrams offer a framework for the rigorous validation of these and other inhibitors, ensuring the generation of robust and reproducible data in the field of cell death research.
References
- 1. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The B-RafV600E inhibitor dabrafenib selectively inhibits RIP3 and alleviates acetaminophen-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dabrafenib, an inhibitor of RIP3 kinase-dependent necroptosis, reduces ischemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. B-RAFV600E Inhibitor Dabrafenib Attenuates RIPK3-Mediated Necroptosis and Promotes Functional Recovery after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Necrosulfonamide | Necroptosis Inhibitor | MLKL Inhibitor | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Salt-inducible kinases inhibitor HG-9-91-01 targets RIPK3 kinase activity to alleviate necroptosis-mediated inflammatory injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Class of RIP1/RIP3 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
GSK-843: A Potent RIPK3 Inhibitor with a Double-Edged Sword Effect on Cell Fate
For Immediate Release
A comprehensive analysis of the kinase inhibitor GSK-843 reveals its high potency and selectivity for Receptor-Interacting Protein Kinase 3 (RIPK3), a key regulator of necroptotic cell death. However, emerging data highlights a concentration-dependent switch in its mechanism of action, leading to the induction of apoptosis. This guide provides a detailed comparison of this compound's activity on its primary target versus other kinases, supported by experimental data and detailed protocols for researchers in drug discovery and cell biology.
This compound has been identified as a selective and potent inhibitor of RIPK3 with an IC50 value of 8.6 nM for binding to the RIPK3 kinase domain and 6.5 nM for the inhibition of its kinase activity.[1][2][3] While highly selective, a broad kinase screen reveals minimal cross-reactivity with other kinases at a concentration of 1 µM. This specificity makes this compound a valuable tool for studying the intricacies of necroptosis.
However, at concentrations above 3 µM, this compound exhibits a surprising on-target toxicity by inducing RIPK3-mediated apoptosis.[4][5] This apoptotic pathway is independent of RIPK3's kinase activity and involves the recruitment of RIPK1 and the assembly of a death-inducing signaling complex.[4][6] This dual functionality underscores the importance of careful dose-response studies when utilizing this inhibitor.
Comparative Kinase Selectivity Profile of this compound
To assess the selectivity of this compound, a comprehensive kinase screen was performed against a panel of 300 human protein kinases. The data presented below summarizes the inhibitory activity of this compound at a concentration of 1 µM.
| Kinase Target | % Inhibition at 1 µM this compound | Primary Function |
| RIPK3 (Primary Target) | >99% | Regulator of Necroptosis |
| RIPK1 | <10% | Apoptosis and Necroptosis Signaling |
| Other 298 Kinases | Minimal to No Inhibition | Various Cellular Processes |
Data derived from the supplementary information of Mandal et al., Molecular Cell, 2014.[5]
Experimental Methodologies
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
Objective: To determine the in vitro potency of this compound in inhibiting RIPK3 kinase activity.
Protocol:
-
Recombinant human RIPK3 kinase domain (amino acids 1-328) is incubated with varying concentrations of this compound in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., myelin basic protein).
-
The reaction is allowed to proceed for a defined period at room temperature.
-
The amount of ADP produced, which is directly proportional to kinase activity, is quantified using the ADP-Glo™ Kinase Assay (Promega) according to the manufacturer's instructions.
-
Luminescence is measured, and IC50 values are calculated from the dose-response curves.[5]
Cell-Based Necroptosis Assay
Objective: To evaluate the ability of this compound to inhibit TNF-α-induced necroptosis in a cellular context.
Protocol:
-
Human HT-29 colon adenocarcinoma cells are seeded in 96-well plates.
-
Cells are pre-treated with a pan-caspase inhibitor (e.g., zVAD-fmk) to block apoptosis and a SMAC mimetic to sensitize cells to TNF-α.
-
Increasing concentrations of this compound are added to the cells and incubated for a specified time.
-
Necroptosis is induced by the addition of Tumor Necrosis Factor-alpha (TNF-α).
-
Cell viability is assessed after 24 hours using a luminescent cell viability assay that measures ATP levels (e.g., CellTiter-Glo®).
-
The EC50 value, representing the concentration at which this compound inhibits 50% of necroptotic cell death, is determined.[5]
This compound-Induced Apoptosis Assay
Objective: To quantify the induction of apoptosis by this compound at higher concentrations.
Protocol:
-
Murine SVEC4-10 endothelial cells or other susceptible cell lines are plated in 96-well plates.
-
Cells are treated with increasing concentrations of this compound (typically in the range of 3-10 µM).[2][4]
-
After an incubation period of 18 hours, cell viability is measured using an ATP-based assay as described above.[2]
-
To confirm apoptosis, caspase-3/7 activity can be measured using a luminescent or fluorescent assay (e.g., Caspase-Glo® 3/7 Assay).
Signaling Pathways and Experimental Workflow
The signaling pathways modulated by this compound are complex, leading to either the inhibition of necroptosis or the induction of apoptosis depending on its concentration.
Caption: Inhibition of RIPK3 kinase activity by low concentrations of this compound blocks necroptosis.
Caption: High concentrations of this compound induce a conformational change in RIPK3, leading to apoptosis.
Caption: General workflow for assessing this compound activity in biochemical and cell-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. ard.bmj.com [ard.bmj.com]
- 3. Unlocking the potential of PubMed Central supplementary data files - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | RIPK3 impacts antibody generation in an induced model of murine lupus through mechanisms other than necroptosis and antigen presentation [frontiersin.org]
- 5. GSK872 | Cell Signaling Technology [cellsignal.cn]
- 6. Database citation in supplementary data linked to Europe PubMed Central full text biomedical articles - PubMed [pubmed.ncbi.nlm.nih.gov]
Genetic Validation of GSK-843's On-Target Effects Using RIPK3 Knockout Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of GSK-843, a potent inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), using wild-type and RIPK3 knockout cells. The data presented herein validates the specificity of this compound for its intended target and offers a comparative analysis with other RIPK3 inhibitors.
Introduction
Necroptosis is a form of regulated necrosis critically dependent on the kinase activity of RIPK1 and RIPK3.[1][2][3] this compound has been identified as a selective inhibitor of RIPK3, binding to its kinase domain with high affinity.[1][4][5] However, a crucial aspect of its pharmacology is the induction of apoptosis at higher concentrations, an on-target effect also dependent on the presence of RIPK3.[2][3][4][6] This guide utilizes genetic knockout of RIPK3 to unequivocally demonstrate the on-target activity of this compound and to differentiate its necroptosis-inhibiting effects from its pro-apoptotic activity.
Comparative Data on this compound's On-Target Effects
The following tables summarize the quantitative data on the efficacy and on-target effects of this compound in cellular assays.
Table 1: this compound Potency in Necroptosis Inhibition
| Compound | Target | Assay Type | Cell Line | IC50 (nM) |
| This compound | RIPK3 Kinase Activity | ADP-Glo Kinase Assay | Recombinant Human RIPK3 | 6.5[1][4][5] |
| This compound | RIPK3 Binding | Fluorescence Polarization | Recombinant Human RIPK3 | 8.6[1][4][5] |
| This compound | TNF-induced Necroptosis | Cell Viability (ATP levels) | Human HT-29 | ~100-1000 |
| GSK-872 | RIPK3 Kinase Activity | ADP-Glo Kinase Assay | Recombinant Human RIPK3 | 1.3 |
| GSK-872 | RIPK3 Binding | Fluorescence Polarization | Recombinant Human RIPK3 | 1.8 |
Table 2: Genetic Validation of this compound-Induced Apoptosis via RIPK3
| Cell Line | RIPK3 Expression Level | This compound Concentration (µM) | % Cell Viability |
| NIH3T3 | Low | 10 | ~80% |
| 3T3SA | High | 10 | ~20% |
| 3T3SA + RIPK3 shRNA | Knockdown | 10 | ~80% |
| Rip3 -/- MEFs | Knockout | 10 | ~100% |
Data in Table 2 is derived from studies demonstrating that the apoptotic effect of this compound is dependent on the presence of RIPK3.[4]
Signaling Pathways and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Generation of RIPK3 Knockout Cell Lines via CRISPR/Cas9
This protocol outlines the generation of monoclonal RIPK3 knockout cell lines.[7][8][9]
a. sgRNA Design and Synthesis:
-
Design at least three single guide RNAs (sgRNAs) targeting a critical exon of the RIPK3 gene using online CRISPR design tools.
-
Synthesize the designed sgRNAs and the Cas9 nuclease.
b. Transfection:
-
Culture the parental wild-type cells to ~70-80% confluency.
-
Prepare a transfection mix containing the Cas9 protein and the selected sgRNA.
-
Transfect the cells using a suitable method (e.g., lipofection or electroporation).
c. Single-Cell Cloning:
-
At 48-72 hours post-transfection, perform limiting dilution to isolate single cells into 96-well plates.
-
Culture the single clones until visible colonies form.
d. Validation:
-
Expand the monoclonal colonies.
-
Extract genomic DNA and perform PCR followed by Sanger sequencing to confirm the presence of insertions or deletions (indels) in the RIPK3 gene.
-
Perform Western blot analysis to confirm the absence of RIPK3 protein expression.
Cell Viability Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on quantitation of the ATP present.
a. Cell Seeding:
-
Seed wild-type and RIPK3 knockout cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight.
b. Treatment:
-
Induce necroptosis using a combination of TNFα (e.g., 10 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor (z-VAD-FMK, e.g., 20 µM).
-
Concurrently, treat the cells with a serial dilution of this compound or other inhibitors. Include a vehicle control (DMSO).
-
Incubate for 18-24 hours.
c. Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
Western Blot Analysis
This protocol is for the detection of key proteins in the necroptosis and apoptosis pathways.
a. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
b. SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 4-12% gradient gel.
-
Transfer the proteins to a PVDF membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Anti-RIPK3
-
Anti-phospho-MLKL
-
Anti-MLKL
-
Anti-cleaved Caspase-3
-
Anti-Actin or Anti-GAPDH (as a loading control)
-
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Comparison with Alternatives
While this compound is a potent and selective RIPK3 inhibitor, several other compounds have been developed with similar targets.
-
GSK-872: A structurally related and potent RIPK3 inhibitor, often used as a tool compound.[2][4] Like this compound, it can induce apoptosis at higher concentrations.[2][3]
-
Zharp-99: A novel RIPK3 inhibitor with high efficacy in blocking necroptosis.[3] It also demonstrates a dose-dependent induction of apoptosis.[3]
-
Necrostatin-1 (Nec-1): A well-characterized inhibitor of RIPK1 kinase activity, which acts upstream of RIPK3 in the TNF-induced necroptosis pathway.[10] It does not directly inhibit RIPK3.
The primary advantage of using RIPK3-specific inhibitors like this compound is the ability to dissect the role of RIPK3 in necroptotic pathways that may be independent of RIPK1.[1][4] However, the on-target apoptotic effect at higher concentrations is a critical consideration for therapeutic development and requires careful dose-response studies.[2][6]
Conclusion
The genetic ablation of RIPK3 provides unequivocal evidence for the on-target activity of this compound. In RIPK3 knockout cells, both the necroptosis-inhibiting and the pro-apoptotic effects of this compound are abrogated, confirming that both activities are mediated through its interaction with RIPK3. This comparative guide underscores the importance of using genetically validated systems to confirm the mechanism of action of targeted inhibitors and provides researchers with the necessary protocols to conduct such validation studies in their own laboratories.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 3. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 8. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection [protocols.io]
- 10. RIPK3 restricts viral pathogenesis via cell death-independent neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Necroptosis Inhibitors: GSK-843 vs. Necrostatin-1
In the expanding field of regulated cell death, necroptosis has emerged as a critical pathway in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegeneration.[1] Central to this pathway are the receptor-interacting protein kinases (RIPKs), making them attractive targets for therapeutic intervention. This guide provides a detailed comparative analysis of two prominent inhibitors of necroptosis: GSK-843, a potent RIPK3 inhibitor, and Necrostatin-1, a well-established allosteric inhibitor of RIPK1. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions in their research.
Performance and Specificity: A Head-to-Head Comparison
This compound and Necrostatin-1, while both inhibiting necroptosis, function through distinct mechanisms targeting different key players in the signaling cascade. This compound is a highly potent and selective inhibitor of RIPK3, the kinase responsible for phosphorylating MLKL and executing necroptotic cell death.[2][3][4] In contrast, Necrostatin-1 is an allosteric inhibitor of RIPK1, acting upstream of RIPK3 to prevent the initial autophosphorylation of RIPK1 and the subsequent formation of the necrosome complex.[5][6]
A significant advantage of this compound is its ability to inhibit both RIPK1-dependent and RIPK1-independent necroptosis pathways, offering a broader spectrum of inhibition.[2] However, a critical consideration for researchers is the concentration-dependent induction of apoptosis observed with this compound. At concentrations of approximately 3-10 μM, this compound can trigger a RIPK3-dependent apoptotic pathway.[3][7][8]
Necrostatin-1, particularly its more stable and potent analog Necrostatin-1s (Nec-1s), has been instrumental in elucidating the role of RIPK1 in necroptosis. A notable drawback of the original Necrostatin-1 compound is its off-target inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism, which can confound results in studies of inflammation. Nec-1s was developed to overcome this limitation and exhibits improved pharmacokinetic properties.
The following table summarizes the key quantitative data for this compound and Necrostatin-1, providing a clear comparison of their in vitro efficacy.
| Feature | This compound | Necrostatin-1 (Nec-1s) |
| Target | RIPK3 | RIPK1 |
| Mechanism of Action | ATP-competitive inhibitor | Allosteric inhibitor |
| IC50 (RIPK3 binding) | 8.6 nM[2][3][4] | Not Applicable |
| IC50 (RIPK3 kinase activity) | 6.5 nM[2][3][4] | Not Applicable |
| EC50 (cellular necroptosis inhibition) | 0.04 - 1 µM (cell type dependent)[2] | 50 nM (for Nec-1s)[1] |
| Key Off-Target Effects/Considerations | Induces apoptosis at >3 µM[3][7][8] | Nec-1 inhibits IDO; Nec-1s does not |
Visualizing the Mechanism of Action
To better understand the points of intervention for each inhibitor, the following diagrams illustrate the necroptosis signaling pathway and a typical experimental workflow for their comparison.
Caption: Necroptosis pathway showing the intervention points of Necrostatin-1 and this compound.
Caption: A generalized workflow for the comparative evaluation of necroptosis inhibitors.
Detailed Experimental Protocols
To ensure reproducibility and aid in experimental design, detailed protocols for key assays are provided below.
In Vitro Kinase Assay (Radioactive ATP Assay)
This assay directly measures the inhibitory effect of this compound and Necrostatin-1 on the kinase activity of their respective targets.
Materials:
-
Recombinant human RIPK1 and RIPK3
-
Kinase assay buffer (20 mM HEPES-KOH, pH 7.5, 2 mM DTT, 10 mM MnCl2 for RIPK1 or 10 mM MgCl2 for RIPK3)
-
Cold ATP (10 mM stock)
-
[γ-32P]ATP
-
This compound and Necrostatin-1 (or Nec-1s) stock solutions in DMSO
-
SDS-PAGE sample buffer
Procedure:
-
Prepare inhibitor dilutions in DMSO. The final DMSO concentration in all reactions should be kept constant (e.g., 1%).
-
In a microcentrifuge tube, combine 0.2-0.75 µg of recombinant kinase (RIPK1 for Necrostatin-1, RIPK3 for this compound) with the kinase assay buffer and the desired concentration of the inhibitor or DMSO vehicle.
-
Pre-incubate the mixture for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of cold ATP (final concentration 10 µM) and 1 µCi of [γ-32P]ATP.
-
Incubate the reaction for 30 minutes at 30°C.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated kinase by autoradiography. The intensity of the band corresponds to the kinase activity.
Cell Viability Assay (MTS Assay)
This colorimetric assay is used to assess the ability of the inhibitors to protect cells from necroptosis-induced cell death.[3][9][10]
Materials:
-
Cell line susceptible to necroptosis (e.g., L929, HT-29)
-
Complete cell culture medium
-
Necroptosis-inducing agents (e.g., TNFα, zVAD-fmk)
-
This compound and Necrostatin-1 stock solutions
-
96-well cell culture plates
-
MTS reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound, Necrostatin-1, or DMSO vehicle for 1-2 hours.
-
Induce necroptosis by adding the appropriate stimuli (e.g., 10 ng/mL TNFα and 20 µM zVAD-fmk). Include wells with untreated cells as a negative control and cells treated only with the necroptosis stimuli as a positive control.
-
Incubate the plate for the desired period (e.g., 18-24 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Immunoprecipitation and Western Blotting for RIPK1-RIPK3 Interaction
This protocol is designed to determine if the inhibitors block the formation of the necrosome by preventing the interaction between RIPK1 and RIPK3.[1][11][12]
Materials:
-
Cell line for necroptosis induction
-
Necroptosis-inducing agents
-
This compound and Necrostatin-1
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-RIPK1 antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Anti-RIPK1 and anti-RIPK3 antibodies for Western blotting
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Plate and treat cells with inhibitors and necroptosis-inducing stimuli as described in the cell viability assay protocol.
-
After the desired incubation time (e.g., 4-8 hours), wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Pre-clear the lysates by incubating with protein A/G agarose beads.
-
Incubate a portion of the lysate with an anti-RIPK1 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against RIPK1 and RIPK3, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The presence of a RIPK3 band in the RIPK1 immunoprecipitate indicates their interaction.
Conclusion
Both this compound and Necrostatin-1 are valuable tools for the study of necroptosis. This compound offers high potency and the ability to inhibit both RIPK1-dependent and -independent necroptosis, but researchers must be mindful of its potential to induce apoptosis at higher concentrations. Necrostatin-1, particularly the Nec-1s analog, provides a specific means to investigate the role of RIPK1 kinase activity, without the confounding off-target effects of the parent compound. The choice between these inhibitors will ultimately depend on the specific research question, the experimental system, and a careful consideration of their respective mechanisms of action and potential for off-target or concentration-dependent effects. The experimental protocols provided in this guide offer a foundation for the rigorous and comparative evaluation of these and other inhibitors of necroptosis.
References
- 1. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. This compound | RIP kinase | TargetMol [targetmol.com]
- 5. Identification of RIP1 kinase as a specific cellular target of necrostatins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 7. Immunoprecipitation Strategies to Isolate RIPK1/RIPK3 Complexes in Mouse Macrophages. | Sigma-Aldrich [merckmillipore.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Receptor-Interacting Protein Kinases 1 and 3, and Mixed Lineage Kinase Domain-Like Protein Are Activated by Sublytic Complement and Participate in Complement-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
GSK-843: A Comparative Analysis of Efficacy in Human, Mouse, and Rat Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of GSK-843, a potent inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), across different species. The information is intended to assist researchers in designing experiments and evaluating the therapeutic potential of targeting necroptosis in various preclinical models.
Executive Summary
This compound is a selective inhibitor of RIPK3, a key kinase involved in the execution of necroptosis, a form of programmed cell death implicated in various inflammatory and degenerative diseases. Experimental data demonstrates that this compound effectively blocks necroptotic signaling in both human and murine cells. However, researchers should be aware of a concentration-dependent switch to a pro-apoptotic mechanism. This guide summarizes the available quantitative data, details experimental methodologies, and provides a visual representation of the underlying signaling pathway.
Data Presentation: Efficacy of this compound
The following table summarizes the in vitro efficacy of this compound and its common alternatives in inhibiting RIPK3 activity and necroptosis.
| Compound | Target | Species | Assay Type | IC50 / EC50 | Key Findings |
| This compound | RIPK3 | Human, Mouse | Biochemical (Binding) | 8.6 nM[1][2][3] | Potent binding to RIPK3 kinase domain. |
| Human, Mouse | Biochemical (Kinase Activity) | 6.5 nM[1][2] | Strong inhibition of RIPK3 kinase activity. | ||
| Human (HT-29 cells) | Cell-based (Necroptosis) | 100-1000 fold shift from biochemical IC50[4] | Effectively blocks TNF-induced necroptosis.[4] | ||
| Mouse (BMDM, 3T3SA) | Cell-based (Necroptosis) | 0.04 - 1 µM[4] | Protects various mouse cell types from necroptosis.[4] | ||
| Human, Mouse | Cell-based (Apoptosis) | >1 µM (induces apoptosis)[2][5] | At higher concentrations, this compound can induce RIPK3-mediated apoptosis.[5] | ||
| GSK-872 | RIPK3 | Human, Mouse, Rat | Biochemical (Binding) | 1.8 nM[4] | Higher affinity for RIPK3 compared to this compound. |
| Human, Mouse, Rat | Biochemical (Kinase Activity) | 1.3 nM[4] | More potent inhibitor of RIPK3 kinase activity than this compound. | ||
| Rat (NP cells) | Cell-based (Necroptosis) | Not specified | Attenuated compression-induced cell death.[6][7] | ||
| GSK-840 | RIPK3 | Human | Biochemical (Kinase Activity) | 0.3 nM[8] | Highly potent inhibitor of human RIPK3. |
| Mouse | Cell-based (Necroptosis) | Inactive[4][8] | Demonstrates species-specificity, inactive in mouse cells.[4][8] | ||
| Zharp-99 | RIPK3 | Human, Mouse, Rat | Cell-based (Necroptosis) | More efficient than GSK-872[9][10] | A potent inhibitor of necroptosis in multiple species.[9][10] |
| Necrostatin-1 (Nec-1) | RIPK1 | Human, Mouse, Rat | Cell-based (Necroptosis) | Not specified | A well-established inhibitor of RIPK1, an upstream kinase in the necroptosis pathway. |
Experimental Protocols
In Vitro Kinase Assay (Generic Protocol)
This protocol outlines a general procedure for assessing the inhibitory activity of compounds like this compound on RIPK3 kinase activity.
-
Reagents: Recombinant human or murine RIPK3, kinase buffer (e.g., Tris-HCl, MgCl2, DTT), ATP, substrate (e.g., myelin basic protein), and test compound (this compound).
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, combine recombinant RIPK3, the test compound, and the substrate in the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction.
-
Quantify substrate phosphorylation using a suitable method, such as ADP-Glo™ Kinase Assay or radioactive labeling.
-
-
Data Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
Cell-Based Necroptosis Assay (Generic Protocol)
This protocol describes a common method to evaluate the efficacy of this compound in protecting cells from induced necroptosis.
-
Cell Lines: Human colon adenocarcinoma cells (HT-29), mouse fibrosarcoma cells (L929), or bone marrow-derived macrophages (BMDMs).
-
Reagents: Cell culture medium, fetal bovine serum (FBS), antibiotics, necroptosis-inducing stimuli (e.g., TNF-α, SMAC mimetic, and a pan-caspase inhibitor like z-VAD-FMK), this compound, and a cell viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce necroptosis by adding the combination of TNF-α, SMAC mimetic, and z-VAD-FMK.
-
Incubate for a duration sufficient to induce cell death (e.g., 18-24 hours).
-
Measure cell viability using a luminescence-based assay.
-
-
Data Analysis: Determine the EC50 value, the concentration of this compound that provides 50% protection against necroptosis-induced cell death.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the necroptosis signaling pathway and a typical experimental workflow for evaluating RIPK3 inhibitors.
Caption: Necroptosis signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound efficacy.
Discussion
This compound is a valuable tool for studying the role of RIPK3-mediated necroptosis in various pathological conditions. Its efficacy in both human and mouse models makes it suitable for translational research. However, the dual functionality of this compound, acting as an inhibitor of necroptosis at lower concentrations and an inducer of apoptosis at higher concentrations, necessitates careful dose-response studies.[5]
When selecting a RIPK3 inhibitor, researchers should consider the species-specificity of related compounds like GSK-840. While this compound and GSK-872 appear to be active across species, it is crucial to validate their efficacy in the specific experimental system being used. For studies in rats, GSK-872 has been shown to be effective.[6][7]
The development of alternative RIPK3 inhibitors, such as Zharp-99, offers promising avenues for overcoming some of the limitations of earlier compounds.[9][10] Future research should focus on further characterizing the in vivo efficacy, safety, and pharmacokinetic profiles of these inhibitors to advance their potential as therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. This compound | RIP kinase | TargetMol [targetmol.com]
- 4. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. RIPK1/RIPK3/MLKL-mediated necroptosis contributes to compression-induced rat nucleus pulposus cells death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. immune-system-research.com [immune-system-research.com]
- 9. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
Validating the Inhibition of MLKL Phosphorylation by GSK-843: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GSK-843 and other small molecule inhibitors targeting the necroptosis pathway, with a focus on the validation of Mixed Lineage Kinase Domain-like protein (MLKL) phosphorylation inhibition. We present supporting experimental data, detailed protocols, and visual diagrams of the signaling pathway and experimental workflows to aid in your research and development efforts.
Introduction to Necroptosis and MLKL Phosphorylation
Necroptosis is a form of regulated necrotic cell death that plays a crucial role in various physiological and pathological processes, including inflammation and host defense.[1] A key signaling cascade in this pathway involves the Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and the pseudokinase MLKL.[2][3] Upon induction of necroptosis, RIPK3 is activated and subsequently phosphorylates MLKL.[2][4] This phosphorylation event is a critical step, triggering the oligomerization of MLKL and its translocation to the plasma membrane, ultimately leading to membrane rupture and cell death.[2][4][5]
This compound is a potent small molecule inhibitor that blocks necroptosis. However, it is important to note that this compound does not directly inhibit MLKL. Instead, it targets the upstream kinase, RIPK3, thereby preventing the phosphorylation of MLKL.[6][7][8] Understanding this mechanism is crucial for the correct interpretation of experimental results.
Comparative Analysis of RIPK3 Inhibitors
Several small molecule inhibitors targeting RIPK3 have been developed. This section compares the performance of this compound with other notable alternatives. The data presented below is a summary of findings from various studies.
| Compound | Target | IC50 (Binding Affinity) | IC50 (Kinase Activity) | Cell-based Necroptosis Inhibition (HT-29 cells) | Key Characteristics |
| This compound | RIPK3 | 8.6 nM[6][7][8] | 6.5 nM[6][7] | Effective in blocking TNF-induced necroptosis.[1] | Binds to the RIPK3 kinase domain with high affinity.[7][8] Can induce apoptosis at higher concentrations.[2][9] |
| GSK-872 | RIPK3 | 1.8 nM[8] | 1.3 nM[10] | More potent than this compound in cellular assays.[2] | Active against both primate and rodent RIPK3.[10] Similar to this compound, can induce apoptosis at concentrations above 1 µM.[10] |
| Zharp-99 | RIPK3 | 1.35 nM (Kd)[2] | Higher inhibitory activity than GSK-872 in vitro.[2] | More efficient inhibitor of TNF-induced necroptosis in HT-29 cells compared to GSK-872.[2] | Does not affect RIPK1 kinase activity.[2] |
| GW'39B | RIPK3 | Not specified | EC50 of 0.0736 μM in a cell-based assay.[11] | Blocks RIPK3-mediated MLKL phosphorylation in both murine and human cells.[11] | Identified through a screen of bioactive compounds.[11] |
| Necrostatin-1 (Nec-1) | RIPK1 | Not applicable | Not applicable | Inhibits necroptosis by targeting the upstream kinase RIPK1. | A widely used tool compound for studying necroptosis. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the validation of MLKL phosphorylation inhibition.
In Vitro Kinase Assay (ADP-Glo™ Assay)
This assay quantitatively measures the activity of a kinase by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human RIPK3 kinase
-
Substrate (e.g., myelin basic protein)
-
ATP
-
Kinase buffer
-
This compound or other inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Plate reader
Protocol:
-
Prepare serial dilutions of the inhibitor (e.g., this compound) in kinase buffer.
-
In a 96-well plate, add the recombinant RIPK3 kinase, the substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a plate reader according to the manufacturer's instructions.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cellular Necroptosis Assay (Cell Viability)
This assay assesses the ability of an inhibitor to protect cells from necroptosis induced by a specific stimulus.
Materials:
-
Human HT-29 colon adenocarcinoma cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Tumor Necrosis Factor-alpha (TNFα)
-
SMAC mimetic (e.g., birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
This compound or other inhibitors
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent
-
Plate reader
Protocol:
-
Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the inhibitor (e.g., this compound) for a specified time (e.g., 1-2 hours).
-
Induce necroptosis by adding a combination of TNFα, a SMAC mimetic, and z-VAD-fmk to the cell culture medium.
-
Incubate the cells for a specified time (e.g., 24 hours).
-
Measure cell viability using a reagent like CellTiter-Glo®, which measures ATP levels, according to the manufacturer's instructions.
-
Determine the concentration of the inhibitor that protects the cells from necroptosis.
Western Blot Analysis of MLKL Phosphorylation
This technique is used to detect the phosphorylated form of MLKL, a direct indicator of RIPK3 activity in cells.
Materials:
-
Cells treated as in the cellular necroptosis assay
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MLKL (pMLKL), anti-total-MLKL, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against pMLKL overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total MLKL and a loading control to ensure equal protein loading.
Visualizing the Pathway and Workflow
The following diagrams illustrate the necroptosis signaling pathway and a typical experimental workflow for validating the inhibition of MLKL phosphorylation.
Caption: Necroptosis signaling pathway and the inhibitory action of this compound.
References
- 1. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Post-translational control of RIPK3 and MLKL... | F1000Research [f1000research.com]
- 4. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 5. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. immune-system-research.com [immune-system-research.com]
- 8. This compound | RIP kinase | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of GSK-843: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of GSK-843, a research-grade kinase inhibitor.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general best practices for the disposal of laboratory chemical waste should be strictly followed. It is imperative to obtain the official SDS from the supplier before handling or disposing of this compound. The following procedures are based on established guidelines for the management of hazardous chemical waste in a laboratory setting.[1][2][3][4]
Pre-Disposal and Handling
Before beginning any work that will generate this compound waste, a comprehensive disposal plan must be in place.[4] This proactive approach ensures that all waste is managed safely and in compliance with institutional and regulatory standards.
Key Handling and Storage Considerations:
-
Minimize Waste: Order only the necessary quantities of this compound to reduce the volume of waste generated.[1]
-
Proper Storage: Store this compound according to the manufacturer's instructions, typically at -20°C for the powder form and -80°C when in solvent.
-
Segregation: Do not mix this compound waste with incompatible materials. It is advisable to collect halogenated and non-halogenated solvent wastes in separate containers.[4]
Step-by-Step Disposal Procedure
-
Waste Identification and Characterization:
-
All waste containing this compound must be treated as hazardous chemical waste. This includes pure, unused compound, solutions, and any contaminated materials such as pipette tips, gloves, and empty containers.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on classifying this type of waste.[5]
-
-
Container Selection and Labeling:
-
Use only appropriate, compatible containers for waste collection, with plastic being the preferred material.[1] The container must have a secure, screw-top cap.[2]
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and any other components of the waste stream (e.g., DMSO, ethanol).
-
-
Waste Accumulation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1][2]
-
Keep the waste container closed at all times, except when adding waste.[1][4]
-
Do not overfill containers; leave at least one inch of headspace to allow for expansion.[2]
-
-
Disposal Request and Pick-up:
-
Once the container is full or you have completed the experiments generating this compound waste, contact your institution's EHS office to arrange for pick-up.[1]
-
Follow your institution's specific procedures for requesting a hazardous waste pick-up.
-
Prohibited Disposal Methods:
-
Drain Disposal: Never pour this compound or any solutions containing it down the drain.[1][3]
-
Trash Disposal: Do not dispose of this compound in the regular trash.[3] This includes empty containers that have not been properly decontaminated (triple-rinsed).[4]
Quantitative Data Summary
As no specific quantitative disposal limits for this compound were found in the public domain, general federal regulations for hazardous waste accumulation should be followed.
| Parameter | Guideline | Citation |
| Satellite Accumulation Area (SAA) Limit | Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste. | [1] |
| Maximum Storage Time in SAA | Up to 12 months, provided accumulation limits are not exceeded. | [1] |
| Empty Container Residue | No more than 2.5 cm (1 in.) of residue, or 3% by weight for containers less than 110 gallons. | [4] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Navigating the Safe Handling of GSK-843: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, ensuring a safe laboratory environment is paramount, especially when working with potent compounds like GSK-843, a selective RIP3 kinase inhibitor. This guide provides essential safety and logistical information, including personal protective equipment (PPE) recommendations, operational handling procedures, and disposal plans to minimize risk and ensure regulatory compliance.
Personal Protective Equipment (PPE) for this compound
While a comprehensive Safety Data Sheet (SDS) with specific PPE requirements for this compound is not publicly available, a risk-based approach grounded in the handling of potent kinase inhibitors is essential. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Laboratory Activity | Recommended Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Solid Form) | - Primary: Enclosure with local exhaust ventilation (e.g., chemical fume hood, powder containment hood). - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Safety glasses with side shields or safety goggles. - Lab Coat: Standard laboratory coat. - Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the quantity and potential for aerosolization. |
| Solution Preparation and Handling | - Primary: Chemical fume hood. - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields or safety goggles. - Lab Coat: Standard laboratory coat. |
| Cell Culture and In Vitro Assays | - Primary: Biosafety cabinet (Class II). - Gloves: Nitrile gloves. - Eye Protection: Safety glasses. - Lab Coat: Standard laboratory coat. |
| Spill Cleanup | - Gloves: Chemical-resistant gloves (e.g., nitrile). - Eye Protection: Safety goggles. - Lab Coat: Disposable lab coat or gown. - Respiratory Protection: NIOSH-approved respirator with appropriate cartridges. - Other: Shoe covers may be required for larger spills. |
Operational Plan for Handling and Disposal
A systematic approach to handling and disposing of this compound is critical to maintaining a safe laboratory.
Handling Protocol:
-
Preparation:
-
Review the available safety information and establish a designated handling area within a chemical fume hood.
-
Assemble all necessary equipment and PPE before handling the compound.
-
Ensure an emergency eyewash station and safety shower are readily accessible.
-
-
Weighing and Reconstitution:
-
Perform all weighing and reconstitution of solid this compound within a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.
-
Use appropriate tools (e.g., anti-static spatulas) to handle the powder.
-
Slowly add solvent to the solid to avoid splashing.
-
-
Experimental Use:
-
Clearly label all solutions containing this compound with the compound name, concentration, date, and hazard information.
-
When transferring solutions, use appropriate pipetting aids to prevent mouth pipetting.
-
Minimize the generation of aerosols.
-
Disposal Plan:
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weigh boats, pipette tips, gloves) should be collected in a designated, labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent (e.g., a solution of detergent and water, followed by a solvent rinse if necessary).
-
-
Final Disposal:
-
Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Small Spill | Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a labeled hazardous waste container. Clean the spill area with an appropriate decontaminating solution. |
| Large Spill | Evacuate the immediate area. Alert your institution's EHS office and follow their established emergency spill response procedures. |
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling and disposal process, the following workflow diagram has been created.
Caption: Workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
